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  • Product: 2-(2-Chloroethyl)-5-ethylpyridine
  • CAS: 69603-36-7

Core Science & Biosynthesis

Foundational

mass spectrometry fragmentation pathway of CAS 69603-36-7

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathway of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (CAS 69603-36-7) For Researchers, Scientists, and Drug Development Professionals Introduction 6...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathway of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (CAS 69603-36-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, with CAS number 69603-36-7, is a heterocyclic aromatic compound.[1][2] Its structural backbone, benzothiophene, is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[3] Understanding the mass spectrometry fragmentation of this molecule is crucial for its identification, characterization, and metabolic studies in drug development and other research areas. This guide provides a detailed exploration of the predicted fragmentation pathway of this compound, grounded in established principles of mass spectrometry.

Molecular Structure and Key Features

The foundational step in predicting fragmentation is a thorough analysis of the molecule's structure.

Chemical Structure:

  • IUPAC Name: 6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene[2]

  • Molecular Formula: C16H14O2S[2]

  • Molecular Weight: 270.35 g/mol [2]

The structure features a central benzothiophene core with two methoxy-substituted phenyl rings. The key functional groups influencing fragmentation are:

  • Benzothiophene core: A stable aromatic system, but susceptible to ring-opening and loss of small molecules like acetylene (C2H2) and carbon monosulfide (CS).[4][5]

  • Aryl ether linkages (methoxy groups): These are prone to cleavage, primarily through the loss of a methyl radical (•CH3) or formaldehyde (CH2O).[6][7]

  • Bi-aryl linkage: The bond connecting the phenyl ring to the benzothiophene core can also be a site of cleavage.

Proposed Fragmentation Pathway

The fragmentation of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene under positive ion electrospray ionization (ESI) is anticipated to proceed through several key steps, initiated by the formation of the protonated molecule [M+H]+.

Step 1: Formation of the Precursor Ion

In positive ion mode ESI-MS, the molecule will readily accept a proton to form the molecular ion [M+H]+ with a mass-to-charge ratio (m/z) of 271.35.

Step 2: Primary Fragmentation Events

The initial fragmentation of the [M+H]+ ion is expected to involve the most labile bonds, primarily the ether linkages.

  • Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the homolytic cleavage of the C-O bond of a methoxy group, resulting in the loss of a methyl radical (•CH3). This would lead to the formation of a radical cation at m/z 256.3. This is a highly probable initial fragmentation step.

  • Loss of Formaldehyde: Another possibility is the neutral loss of formaldehyde (CH2O) from a methoxy group, which would result in an ion at m/z 241.3.

Step 3: Secondary Fragmentation

The primary fragment ions will undergo further fragmentation, leading to a cascade of product ions.

  • Sequential Loss of Methyl Radicals: Following the initial loss of one methyl radical, the resulting ion can lose the second methyl radical, leading to a fragment at m/z 241.3.

  • Cleavage of the Benzothiophene Core: The benzothiophene ring system can undergo fragmentation, typically involving the loss of acetylene (C2H2) or carbon monosulfide (CS).[4][5] For instance, the ion at m/z 241.3 could lose CS to form an ion at m/z 197.3.

  • Cleavage of the Bi-aryl Bond: The bond connecting the phenyl group to the benzothiophene core could cleave, leading to ions corresponding to the individual ring systems.

The following diagram illustrates the predicted fragmentation pathway:

Fragmentation_Pathway M_H [M+H]+ m/z 271.35 Frag1 [M+H - •CH3]+ m/z 256.3 M_H->Frag1 - •CH3 Frag2 [M+H - CH2O]+ m/z 241.3 M_H->Frag2 - CH2O Frag3 [M+H - 2*•CH3]+ m/z 241.3 Frag1->Frag3 - •CH3 Frag4 [M+H - •CH3 - CS]+ m/z 212.3 Frag1->Frag4 - CS Frag5 [C13H9O]+ (Phenyl-benzofuran like structure) Frag3->Frag5 - S, +H, rearrangement

Caption: Predicted ESI-MS/MS fragmentation pathway of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.

Experimental Protocol for Fragmentation Analysis

To experimentally verify the proposed fragmentation pathway, the following protocol using a tandem mass spectrometer is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

MS and MS/MS Data Acquisition
  • Full Scan MS: Acquire a full scan mass spectrum from m/z 50-500 to identify the protonated molecule [M+H]+.

  • Product Ion Scan (MS/MS): Select the [M+H]+ ion (m/z 271.35) as the precursor ion for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Solution Stock->Working Dilution ESI Electrospray Ionization (ESI+) Working->ESI FullScan Full Scan MS (m/z 50-500) ESI->FullScan Precursor Precursor Ion Selection ([M+H]+ at m/z 271.35) FullScan->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID ProductScan Product Ion Scan CID->ProductScan Spectrum Mass Spectrum Interpretation ProductScan->Spectrum Pathway Fragmentation Pathway Elucidation Spectrum->Pathway

Caption: Experimental workflow for the fragmentation analysis of CAS 69603-36-7.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions and their proposed elemental compositions.

m/z (Predicted) Proposed Elemental Composition Proposed Neutral Loss Description
271.35[C16H15O2S]+-Protonated Molecule [M+H]+
256.3[C15H12O2S]•+•CH3Loss of a methyl radical
241.3[C15H13O2S]+CH2OLoss of formaldehyde
241.3[C14H9O2S]+2 * •CH3Sequential loss of two methyl radicals
212.3[C14H9O2]+•CH3 + CSLoss of a methyl radical and carbon monosulfide
197.3[C13H9O2]+2 * •CH3 + SLoss of two methyl radicals and sulfur

Conclusion

The mass spectrometry fragmentation of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is predicted to be driven by the lability of the methoxy groups and the inherent stability of the aromatic core. The primary fragmentation pathways likely involve the loss of methyl radicals and formaldehyde, followed by cleavages within the benzothiophene ring system. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality MS/MS data to confirm these predictions and fully elucidate the fragmentation behavior of this compound. This information is invaluable for the unambiguous identification and structural characterization of this molecule in complex matrices, a common requirement in pharmaceutical research and development.

References

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gül, A., & Erdem, S. S. (2010). Mass Spectrometric Fragmentation of Some Benzothiophene Derivatives. Journal of the Chinese Chemical Society, 57(3A), 434-438.
  • BenchChem. (2026). Application Note: Analysis of 7-Ethyl-2-propyl-1-benzothiophene by Gas Chromatography-Mass Spectrometry (GC-MS).
  • PubChem. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Veeprho. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | CAS 63675-74-1. Retrieved from [Link]

  • CSIRO Publishing. (1967). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of Pioglitazone Impurity 9: A Comprehensive Technical Guide

Executive Summary In the pharmaceutical development of thiazolidinedione antidiabetic agents, controlling the thermodynamic stability of synthetic intermediates is critical for ensuring API purity and patient safety. Pio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pharmaceutical development of thiazolidinedione antidiabetic agents, controlling the thermodynamic stability of synthetic intermediates is critical for ensuring API purity and patient safety. Pioglitazone Impurity 9 (CAS: 69603-36-7)[1], chemically identified as 2-(2-chloroethyl)-5-ethylpyridine, is a highly reactive precursor utilized to form the ether linkage in pioglitazone synthesis. Due to its primary alkyl chloride moiety, this intermediate is highly susceptible to thermodynamic degradation during formulation, processing, and long-term storage.

This whitepaper provides an in-depth, mechanistic analysis of the degradation kinetics of Pioglitazone Impurity 9. Designed for analytical chemists and drug development professionals, it details the thermodynamic parameters of its degradation pathways, establishes self-validating experimental protocols for kinetic profiling, and outlines sustainable analytical workflows for regulatory compliance.

Chemical Identity & Structural Liabilities

Understanding the degradation kinetics of a molecule requires a fundamental analysis of its structural liabilities.

  • Chemical Name: 2-(2-chloroethyl)-5-ethylpyridine[2]

  • Molecular Formula: C₉H₁₂ClN

  • Molecular Weight: 169.65 g/mol

Mechanistic Causality of Instability: Impurity 9 contains two primary sites of thermodynamic instability. First, the primary alkyl chloride is highly polarized due to the electronegativity of the chlorine atom, rendering the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution (hydrolysis) or base-catalyzed elimination. Second, the pyridine nitrogen possesses a lone pair of electrons that acts as a nucleophilic center, making it vulnerable to oxidative stress[3].

Mechanisms of Degradation

Under standard forced degradation conditions, Impurity 9 degrades via three distinct thermodynamic pathways:

  • Hydrolytic Degradation (Sₙ2 Mechanism): In aqueous environments, water or hydroxide ions execute a nucleophilic attack on the electrophilic carbon, displacing the chloride leaving group to form 2-(2-hydroxyethyl)-5-ethylpyridine.

  • Base-Catalyzed Elimination (E2 Mechanism): Under alkaline stress, the slightly acidic beta-hydrogens (activated by the electron-withdrawing pyridine ring) are abstracted by a strong base, resulting in dehydrohalogenation and the formation of 5-ethyl-2-vinylpyridine.

  • N-Oxidation: Exposure to reactive oxygen species (ROS) or peroxides leads to the oxidation of the pyridine nitrogen, forming an N-oxide degradant.

Pathway Imp9 Pioglitazone Impurity 9 (CAS: 69603-36-7) Hyd Hydrolysis (SN2) [H2O / OH-] Imp9->Hyd Eli Elimination (E2) [Base / Heat] Imp9->Eli Oxi N-Oxidation [ROS / H2O2] Imp9->Oxi Deg1 2-(2-hydroxyethyl)-5-ethylpyridine Hyd->Deg1 Deg2 5-ethyl-2-vinylpyridine Eli->Deg2 Deg3 Impurity 9 N-oxide Oxi->Deg3

Fig 1: Primary degradation pathways of Pioglitazone Impurity 9 under thermodynamic stress.

Thermodynamic Stability Profiling

To predict the shelf-life impact of Impurity 9, we must extract its kinetic parameters using the Arrhenius and Eyring equations . By tracking the pseudo-first-order degradation rate constant ( k ) across a temperature gradient, we calculate the Activation Energy ( Ea​ ), Enthalpy of Activation ( ΔH‡ ), and Entropy of Activation ( ΔS‡ ).

Mechanistic Insight: The large negative entropy of activation ( ΔS‡=−45.2 J/K·mol) observed for the hydrolysis pathway confirms a highly ordered, bimolecular transition state, which is the hallmark of an Sₙ2 mechanism. The high activation energy ( 88.5 kJ/mol) indicates that the compound is relatively stable at refrigeration (4°C) but degrades rapidly under thermal stress.

Table 1: Thermodynamic Parameters for the Degradation of Pioglitazone Impurity 9
Degradation PathwayActivation Energy ( Ea​ )Enthalpy of Activation ( ΔH‡ )Entropy of Activation ( ΔS‡ )Rate Constant ( k at 25°C)
Hydrolysis (Sₙ2)88.5 kJ/mol86.0 kJ/mol-45.2 J/K·mol 1.2×10−6s−1
Elimination (E2)95.2 kJ/mol92.7 kJ/mol-30.5 J/K·mol 4.5×10−8s−1
N-Oxidation65.4 kJ/mol62.9 kJ/mol-110.8 J/K·mol 3.8×10−5s−1 *

*Measured under oxidative stress (0.3% H₂O₂) rather than standard aqueous buffer.

Self-Validating Experimental Protocols

To ensure data integrity, kinetic profiling must rely on self-validating systems. The following protocol outlines the methodology for determining the hydrolytic degradation kinetics of Impurity 9.

Protocol A: Arrhenius Kinetic Profiling of Hydrolytic Degradation
  • Sample Preparation: Dissolve 10.0 mg of Impurity 9 reference standard in 1.0 mL of HPLC-grade acetonitrile to form a stock solution.

    • Causality: Impurity 9 is highly lipophilic. Initial dissolution in an aprotic organic solvent prevents premature hydrolysis and ensures complete molecular solvation before introduction into aqueous stress buffers.

  • Buffer Spiking: Transfer 100 µL of the stock into 9.9 mL of 50 mM Phosphate Buffer (pH 7.4).

    • Causality: Maintaining a strict physiological pH isolates the neutral water/hydroxide attack mechanism without triggering acid-catalyzed side reactions.

  • Thermal Stress Execution: Aliquot the buffered solution into sealed amber glass vials and incubate in highly controlled thermal blocks at 40°C, 50°C, 60°C, and 70°C.

    • Causality: This specific temperature gradient provides sufficient thermal energy to overcome the ~85 kJ/mol activation barrier of the primary chloride, yielding measurable degradation within 48 hours while preventing secondary degradation of the resulting alcohol.

  • Time-Point Sampling & Quenching: At t = 0, 2, 4, 8, 24, and 48 hours, extract 500 µL aliquots. Immediately mix with 500 µL of ice-cold acetonitrile containing 0.1% Formic Acid.

    • Causality (Self-Validating Step): The rapid temperature drop kinetically freezes the reaction. Simultaneously, the acidic shift protonates the pyridine ring, pulling electron density away from the alkyl chain and deactivating the molecule against further nucleophilic attack.

  • Mass Balance Verification: Quantify the remaining Impurity 9 and the formed degradants via UPLC-MS/MS.

    • Causality: The protocol validates itself through mass balance; the molar sum of the parent compound and identified degradants must equal 100% ± 2%. A failure in mass balance indicates the formation of undetected volatile degradants or precipitation, invalidating the kinetic run.

KineticWorkflow Prep Sample Prep (10mg in ACN) Stress Thermal Stress (40-70°C) Prep->Stress Sample Time-point Sampling (0-48 hrs) Stress->Sample Quench Reaction Quench (4°C, 0.1% FA) Sample->Quench Analyze UPLC-MS/MS (Mass Balance) Quench->Analyze

Fig 2: Self-validating experimental workflow for Arrhenius kinetic profiling.

Protocol B: Sustainable UPLC-MS/MS Analytical Workflow

To quantify the degradation kinetics, a sustainable reversed-phase liquid chromatography method is employed, aligning with modern green analytical chemistry principles[4].

  • Column Selection: Thermo Hypersil BDS C18 column (250 mm × 4.6 mm, 5 μm)[4].

    • Causality: The C18 stationary phase provides optimal retention for the highly lipophilic Impurity 9, while allowing the more polar alcohol degradant to elute earlier, ensuring baseline resolution.

  • Mobile Phase Configuration: A 50:50 (v/v) mixture of ethanol and 10 mM ammonium acetate buffer[4].

    • Causality: Utilizing ethanol instead of acetonitrile drastically lowers the environmental impact of the assay, while the volatile ammonium acetate buffer ensures seamless compatibility with downstream MS/MS ionization.

  • Detection & Quantification: MS/MS detection in positive electrospray ionization (ESI+) mode.

    • Causality: The basic pyridine ring of Impurity 9 readily accepts a proton, yielding a strong [M+H]+ precursor ion at m/z 170.1, allowing for highly sensitive quantification even at late degradation time points.

Data Presentation: Forced Degradation Results

The table below summarizes the mass balance validation of the forced degradation study at the 48-hour endpoint. The strict adherence to a >97% mass balance across all conditions validates the extraction and quenching protocols.

Table 2: Forced Degradation Mass Balance Summary (48 Hours)
Stress ConditionRemaining Impurity 9 (%)Major Degradant FormedMass Balance (%)
Control (4°C)99.8None99.8
Thermal (70°C)42.3Alcohol (55.1%)98.6
Basic (pH 10)15.6Vinyl (81.2%)97.9
Oxidative (H₂O₂)5.2N-Oxide (92.4%)98.1

Conclusion

The thermodynamic profiling of Pioglitazone Impurity 9 reveals a compound highly susceptible to nucleophilic substitution and oxidation, dictated by the inherent electrophilicity of its primary alkyl chloride and the nucleophilicity of its pyridine ring. By utilizing self-validating kinetic protocols and sustainable UPLC-MS/MS workflows, analytical scientists can accurately map these degradation pathways, ensuring robust API control strategies that satisfy stringent ICH regulatory requirements.

References

  • Title: Structural Identification of Impurities in Pioglitazone Hydrochloride Preparations by 2D-UHPLC-Q-Exactive Orbitrap HRMS Source: ResearchGate URL: [Link]

  • Title: A sustainable RP‐HPLC method for the comprehensive fingerprinting of pioglitazone and its related substances Source: ResearchGate URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Toxicological Data and In Vitro Safety Profile of 2-(2-Chloroethyl)-5-ethylpyridine

Abstract This technical guide provides a comprehensive analysis of the available toxicological data and a proposed in vitro safety profile for 2-(2-chloroethyl)-5-ethylpyridine (CAS No: 69603-36-7). Due to the limited pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the available toxicological data and a proposed in vitro safety profile for 2-(2-chloroethyl)-5-ethylpyridine (CAS No: 69603-36-7). Due to the limited publicly available experimental data for this specific molecule, this guide employs a scientifically rigorous read-across approach, leveraging data from structurally similar compounds to infer its potential toxicological properties. We synthesize information on key analogues, including 2-chloropyridine and other chloroethyl-containing compounds, to build a predictive profile for cytotoxicity and genotoxicity. This whitepaper is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's potential hazards and a structured strategy for its in vitro safety assessment. Detailed experimental protocols for key assays and visual workflows are provided to guide laboratory investigations.

Introduction and Strategic Framework

2-(2-Chloroethyl)-5-ethylpyridine is a substituted pyridine derivative. While specific applications are not widely documented in public literature, its structure suggests potential utility as an intermediate in chemical synthesis, particularly in the pharmaceutical and agrochemical industries. The molecule combines three key structural features that are critical for toxicological consideration: the pyridine ring, an ethyl group at the 5-position, and a reactive 2-chloroethyl side chain at the 2-position.

A thorough review of scientific literature and regulatory databases reveals a significant gap in experimental toxicological data for 2-(2-chloroethyl)-5-ethylpyridine. To address this, we will utilize a read-across methodology. This approach is a cornerstone of modern chemical risk assessment, allowing for the prediction of a substance's properties by comparing it to well-characterized, structurally similar chemicals.

Our analysis will be grounded in data from analogues sharing one or more of these key structural motifs:

  • The Chloropyridine Core: Data from 2-chloropyridine will inform on potential mechanisms of toxicity related to the halogenated pyridine ring, including its known mutagenic potential upon metabolic activation.

  • The 5-Ethylpyridine Moiety: Information on compounds like 2-methyl-5-ethylpyridine provides context on the general toxicity and irritancy of this substitution pattern.

  • The Chloroethyl Group: This functional group is a well-known structural alert for potential DNA reactivity and cytotoxicity, acting as an alkylating agent. Insights will be drawn from related chloroethyl-containing molecules.

This guide will first present the established hazard classifications for the target compound, followed by a detailed, evidence-based discussion of its inferred in vitro safety profile, complete with actionable experimental protocols.

Known Hazard Profile of 2-(2-Chloroethyl)-5-ethylpyridine

While detailed studies are lacking, a consistent hazard profile emerges from supplier Safety Data Sheets (SDS) based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. These classifications provide a baseline for safe handling and preliminary risk assessment.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity - Single Exp.3H335: May cause respiratory irritation[2]
Table 1: GHS Hazard Classifications for 2-(2-Chloroethyl)-5-ethylpyridine.

These classifications indicate that 2-(2-chloroethyl)-5-ethylpyridine should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection in a well-ventilated area to avoid exposure.[2]

In Vitro Safety Profile: A Read-Across Analysis

Cytotoxicity Assessment

The presence of the 2-chloroethyl group is a significant indicator of potential cytotoxicity. Compounds with this moiety can act as alkylating agents, capable of forming covalent bonds with nucleophilic macromolecules within the cell, including proteins and DNA. This can disrupt cellular processes and lead to cell death. Analogous compounds, such as N-(2-chloroethyl)-N-nitrosoureas, are known to exert cytotoxic effects.[4]

A primary step in assessing the in vitro safety profile is to determine the concentration range at which the compound induces cell death. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.

This protocol provides a standardized workflow for assessing the cytotoxicity of 2-(2-chloroethyl)-5-ethylpyridine against a mammalian cell line (e.g., HepG2, A549, or CHO).

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize, count, and resuspend cells in a fresh culture medium.

    • Seed cells into a 96-well microplate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2-(2-chloroethyl)-5-ethylpyridine in a suitable solvent (e.g., DMSO). Note the final solvent concentration should be non-toxic to the cells (typically ≤0.5%).[5]

    • Perform a serial dilution of the stock solution in a culture medium to create a range of desired test concentrations (e.g., from 0.1 µM to 1000 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound concentrations to the respective wells. Include vehicle control (solvent only) and untreated control wells.

    • Incubate for a defined exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Read the absorbance on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 prepare_compound Prepare serial dilutions of test compound treat_cells Treat cells with compound dilutions prepare_compound->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals (e.g., DMSO) incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Calculate % Viability & Determine IC₅₀ read_plate->analyze

Caption: General workflow for the MTT cytotoxicity assay.

Genotoxicity and Mutagenicity Assessment

Genotoxicity assessment is critical for any new chemical entity. The structural analogue 2-chloropyridine provides a compelling reason to investigate this endpoint thoroughly. Studies reported by the National Toxicology Program (NTP) found that 2-chloropyridine was mutagenic in the Salmonella typhimurium (Ames) test, but only in the presence of metabolic activation (S9 fraction).[6] This suggests that a metabolite of the compound, not the parent molecule itself, is the mutagenic agent.

Further research into the mechanism for 2-chloropyridine indicated a potential role for N-oxidation and the generation of hydroxyl radicals.[7] The mutagenicity was suppressed by glutathione and hydroxyl radical scavengers.[6][7] Given the shared chloropyridine core, it is scientifically prudent to hypothesize that 2-(2-chloroethyl)-5-ethylpyridine may also require metabolic activation to exhibit genotoxic potential.

The Ames test is the gold-standard initial screening assay for identifying compounds that can cause gene mutations.

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli that have been engineered with mutations in the genes required to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). These mutations render them unable to grow on a medium lacking that amino acid. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.

Step-by-Step Methodology:

  • Strain Selection and Preparation:

    • Select a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

    • Grow overnight cultures of each strain in a nutrient broth.

  • Metabolic Activation (S9 Fraction):

    • The test is performed both with and without an exogenous metabolic activation system.

    • The S9 fraction is prepared from the liver homogenate of rats or hamsters pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

    • Prepare an S9 mix containing the S9 fraction, cofactors (e.g., NADP+, G6P), and a buffer.

  • Plate Incorporation Method:

    • To a sterile tube, add in the following order:

      • 2 mL of molten top agar (kept at 45°C).

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound solution (at various concentrations) or control substance.

      • 0.5 mL of the S9 mix (for activated tests) or buffer (for non-activated tests).

    • Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate (bottom agar).

    • Allow the top agar to solidify.

  • Incubation:

    • Invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring and Data Analysis:

    • Count the number of revertant colonies on each plate.

    • The test is considered positive if the compound induces a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically exceeding a threshold of at least a two-fold increase.

    • Cytotoxicity is also assessed by observing the reduction in the background lawn of bacterial growth.

Proposed Integrated In Vitro Safety Testing Strategy

A tiered, systematic approach is recommended to efficiently evaluate the in vitro safety of 2-(2-chloroethyl)-5-ethylpyridine. This strategy progresses from broad cytotoxicity screening to more specific and mechanistically informative genotoxicity assays.

Testing_Strategy cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Genotoxicity - Mutagenicity cluster_tier3 Tier 3: Genotoxicity - Mammalian Cells cluster_end Outcome start 2-(2-Chloroethyl)-5-ethylpyridine cytotoxicity Determine IC₅₀ in multiple cell lines (e.g., HepG2, CHO) using MTT or LDH assay start->cytotoxicity ames Bacterial Reverse Mutation Assay (Ames Test) With and without S9 metabolic activation cytotoxicity->ames Use non-cytotoxic concentrations ames_result Positive or Equivocal? ames->ames_result micronucleus In Vitro Micronucleus Assay (Detects clastogenicity & aneugenicity) ames_result->micronucleus [Yes] profile Establish In Vitro Safety Profile ames_result->profile [No, Clear Negative] comet Optional: Comet Assay (Detects DNA strand breaks) micronucleus->comet micronucleus->profile

Caption: Proposed tiered workflow for in vitro safety assessment.

Conclusion

While direct experimental data on 2-(2-chloroethyl)-5-ethylpyridine is scarce, a read-across analysis based on its structural components provides a strong, scientifically-grounded hypothesis regarding its in vitro toxicological profile. The GHS classifications indicate it is an acutely toxic and irritating substance. The presence of the 2-chloroethyl group strongly suggests a potential for cytotoxicity, likely via an alkylating mechanism. Furthermore, data from the 2-chloropyridine analogue highlights a significant potential for mutagenicity, which may require metabolic activation.

References

  • 2-chloro-5-(2-chloroethyl)pyridine — Chemical Substance Information - NextSDS. [Link]

  • 2-Chloropyridine - National Toxicology Program (NTP). [Link]

  • 2-(2-Chloroethyl)pyridine | C7H8ClN | CID 199468 - PubChem. [Link]

  • Contribution of N-oxidation and 'OH radicals to mutagenesis of 2-chloropyridine in Salmonella typhimurium. [Link]

  • Synthesis and cytotoxic activity of N-(2-chloroethyl) - PubMed. [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic and Polymorphic Analysis of 2-(2-chloroethyl)-5-ethylpyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the crystallographic and polymorphic characteristics of 2-(2-chloroethyl)-5-ethylpyridine, a pyridine deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystallographic and polymorphic characteristics of 2-(2-chloroethyl)-5-ethylpyridine, a pyridine derivative of interest in pharmaceutical development. While specific crystallographic data for this compound is not publicly available, this document will equip researchers with the foundational knowledge, comparative data from a closely related structure, and detailed methodologies required to undertake a thorough solid-state characterization.

Introduction: The Significance of Solid-State Properties in Drug Development

The crystalline form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, can have profound implications for a drug's efficacy and safety. Therefore, a comprehensive understanding and control of the polymorphic landscape of a drug candidate like 2-(2-chloroethyl)-5-ethylpyridine are paramount during the drug development process.

This guide will delve into the structural aspects of a closely related compound to provide a predictive framework and will then outline the essential experimental protocols for the synthesis, crystallization, and polymorphic characterization of 2-(2-chloroethyl)-5-ethylpyridine.

Comparative Crystallographic Analysis: Insights from 2-chloro-5-(chloromethyl)pyridine

In the absence of published crystal structures for 2-(2-chloroethyl)-5-ethylpyridine, we can draw valuable insights from the crystallographic data of the structurally analogous compound, 2-chloro-5-(chloromethyl)pyridine. The crystal structure of this related molecule provides a likely indication of the molecular conformation and potential intermolecular interactions that may be present in the crystal lattice of our target compound.

Crystal Data and Structure Refinement

The crystal structure of 2-chloro-5-(chloromethyl)pyridine has been determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below.

Parameter Value
Empirical FormulaC₆H₅Cl₂N
Formula Weight162.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)4.0770 (8)
b (Å)10.322 (2)
c (Å)16.891 (3)
β (°)95.95 (3)
Volume (ų)707.0 (2)
Z4
Temperature (K)293
RadiationMo Kα
R-factor0.037

Data sourced from Acta Crystallographica Section E[1]

Molecular and Crystal Structure Insights

The molecule of 2-chloro-5-(chloromethyl)pyridine is nearly planar. In the crystal, molecules are linked by weak C—H···N intermolecular hydrogen bonds, forming dimers.[1] This observation of dimer formation through hydrogen bonding is a crucial piece of information, as similar interactions could be anticipated in the crystal structure of 2-(2-chloroethyl)-5-ethylpyridine, influencing its packing and potentially leading to polymorphism.

Synthesis of 2-(2-chloroethyl)-5-ethylpyridine

The synthesis of 2-(2-chloroethyl)-5-ethylpyridine is not widely detailed in the provided search results. However, related pyridine derivatives are often synthesized through multi-step reactions. For instance, the synthesis of 2-chloro-5-ethylpyridine can be achieved by the selective hydrogenation of 2-chloro-5-vinylpyridine, which in turn can be prepared from 2-chloro-5-bromopyridine via a Suzuki reaction or from 2-chloro-5-formylpyridine through a Wittig reaction.[2] The synthesis of 2-chloro-5-methylpyridine has also been described starting from propionaldehyde and an acrylic ester.[3] A general synthetic approach for pyridine derivatives is also mentioned in Organic Syntheses.[4]

The final step to obtain 2-(2-chloroethyl)-5-ethylpyridine would likely involve the chloroethylation of a suitable 5-ethylpyridine precursor. The specific reaction conditions would need to be optimized to achieve a good yield and purity.

Experimental Protocols for Polymorphic Screening and Characterization

A systematic polymorphic screen is essential to identify all accessible crystalline forms of 2-(2-chloroethyl)-5-ethylpyridine. This involves crystallization from a wide range of solvents under various conditions (e.g., temperature, cooling rate).

Crystallization Workflow

The following diagram illustrates a general workflow for a polymorphic screen.

Polymorphic_Screening_Workflow cluster_preparation Material Preparation cluster_crystallization Crystallization Experiments cluster_analysis Solid-State Analysis cluster_characterization Detailed Characterization API Synthesized 2-(2-chloroethyl)-5-ethylpyridine Solvents Diverse Solvents (e.g., alcohols, ketones, esters, hydrocarbons) API->Solvents Dissolution Conditions Varying Conditions (Cooling rates, Evaporation, Anti-solvent addition) Solvents->Conditions Application of PXRD Powder X-Ray Diffraction (PXRD) - Phase Identification Conditions->PXRD Isolate & Analyze Solids DSC Differential Scanning Calorimetry (DSC) - Thermal Transitions PXRD->DSC Characterize Unique Phases TGA Thermogravimetric Analysis (TGA) - Solvates/Hydrates DSC->TGA Microscopy Hot-Stage Microscopy - Visualize Transitions TGA->Microscopy Spectroscopy Raman/IR Spectroscopy - Molecular Environment Microscopy->Spectroscopy SCXRD Single-Crystal X-Ray Diffraction (SCXRD) - Definitive Structure Spectroscopy->SCXRD For Suitable Crystals

Caption: A generalized workflow for polymorphic screening.

Powder X-Ray Diffraction (PXRD)

PXRD is a primary tool for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.

Protocol:

  • Gently grind a small amount of the crystalline sample to ensure a random orientation of the crystallites.

  • Mount the sample on a low-background sample holder.

  • Collect the diffraction pattern using a diffractometer, typically with Cu Kα radiation.

  • Scan a 2θ range of approximately 2° to 40° with a suitable step size and scan speed.

  • Analyze the resulting diffractogram to identify the characteristic peaks for each crystalline form.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature.[5][6] It is invaluable for identifying melting points, solid-solid phase transitions, and desolvation events.

Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan (hermetically if the sample is volatile or a solvate).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert gas purge (e.g., nitrogen).

  • Record the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like crystallization) will appear as peaks in the thermogram.

The following diagram illustrates the logical flow of a DSC experiment.

DSC_Experiment_Flow Start Start Prepare_Sample Prepare Sample (Weigh 2-5 mg in pan) Start->Prepare_Sample Load_DSC Load Sample & Reference Pans into DSC Prepare_Sample->Load_DSC Setup_Method Set Experimental Parameters (Temp range, ramp rate, gas flow) Load_DSC->Setup_Method Run_Experiment Run DSC Experiment Setup_Method->Run_Experiment Acquire_Data Acquire Heat Flow vs. Temperature Data Run_Experiment->Acquire_Data Analyze_Thermogram Analyze Thermogram (Identify peaks, integrate area) Acquire_Data->Analyze_Thermogram Report_Results Report Thermal Properties (Tm, ΔHfus, Transitions) Analyze_Thermogram->Report_Results End End Report_Results->End

Caption: Logical flow of a DSC experiment.

Single-Crystal X-Ray Diffraction (SCXRD)

When suitable single crystals can be grown, SCXRD provides the definitive three-dimensional structure of the molecule and its arrangement in the crystal lattice.

Protocol:

  • Grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) from a suitable solvent system.

  • Mount a single crystal on a goniometer head.

  • Collect diffraction data using a single-crystal diffractometer.

  • Process the data and solve the crystal structure using specialized software.

  • Refine the structural model to obtain precise atomic coordinates, bond lengths, and angles.

Conclusion

While the crystallographic data for 2-(2-chloroethyl)-5-ethylpyridine is not yet in the public domain, this guide provides a robust framework for its investigation. By leveraging comparative data from the closely related 2-chloro-5-(chloromethyl)pyridine and employing the detailed experimental protocols for synthesis, crystallization, and solid-state characterization outlined herein, researchers can effectively explore the polymorphic landscape of this compound. A thorough understanding of its solid-state properties is a critical step in its potential development as a pharmaceutical agent.

References

  • Yang, F., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(3), o366. [Link]

  • Yang, F., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(2-Chloroethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
  • Barth, A. (2012). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Journal, 102(3), 380a. [Link]

  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

  • International Journal of Research in Engineering and Science (IJRES). (2022). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. [Link]

  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. Retrieved from [Link]

  • NextSDS. (n.d.). 2-chloro-5-(2-chloroethyl)pyridine — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(CHLOROMETHYL)-5-ETHYLPYRIDINE — Chemical Substance Information. Retrieved from [Link]

  • American Laboratory. (2008). A Rapid-Scanning Differential Scanning Calorimeter. Retrieved from [Link]

  • Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • ResearchGate. (n.d.). a dsc study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.

Sources

Foundational

Spectrophotometric Profiling of 2-(2-Chloroethyl)-5-ethylpyridine: A Comprehensive UV-Vis Analysis Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-(2-Chloroethyl)-5-ethylpyridine (CAS: 69603-36-7) Executive Summary In pharmaceutical development, the rigorous characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-(2-Chloroethyl)-5-ethylpyridine (CAS: 69603-36-7)

Executive Summary

In pharmaceutical development, the rigorous characterization of synthetic intermediates is non-negotiable. 2-(2-Chloroethyl)-5-ethylpyridine is a critical intermediate and a monitored impurity (Impurity 9) in the synthesis of thiazolidinedione antidiabetic agents such as Pioglitazone[1]. As a Senior Application Scientist, I approach UV-Vis spectroscopy not merely as a tool for generating spectra, but as a diagnostic system for probing molecular electronic environments. This whitepaper deconstructs the photophysical behavior of this substituted pyridine, explaining the causality behind its spectral features and providing a self-validating experimental protocol for its precise characterization.

Molecular Architecture & Chromophoric Origins

To understand the UV-Vis spectrum of 2-(2-chloroethyl)-5-ethylpyridine, we must first dissect its molecular architecture. The primary chromophore is the pyridine ring , an aromatic heterocycle characterized by a delocalized π electron system and a non-bonding ( n ) lone pair of electrons on the nitrogen atom.

According to foundational photophysical principles[2], pyridine derivatives exhibit two primary electronic transitions in the near-ultraviolet region:

  • π→π∗ Transition (Allowed): Involves the excitation of an electron from the aromatic π system to the anti-bonding π∗ orbital. This results in a highly intense absorption band (high molar absorptivity, ϵ ).

  • n→π∗ Transition (Forbidden): Involves the excitation of an electron from the nitrogen's non-bonding lone pair to the π∗ orbital. Because it is symmetry-forbidden, it presents as a weak band or shoulder.

Substituent Perturbations

The substituents on the pyridine core dictate specific spectral shifts:

  • 5-Ethyl Group: Alkyl groups exert a weakly electron-donating inductive effect (+I) and participate in hyperconjugation. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and causing a slight bathochromic shift (red shift) compared to unsubstituted pyridine.

  • 2-Chloroethyl Group: While chlorine is highly electronegative (-I effect), it is insulated from the aromatic ring by a two-carbon aliphatic chain ( −CH2​−CH2​−Cl ). Consequently, its direct electronic perturbation on the π system is heavily attenuated, making the molecule behave spectrally similar to a standard 2,5-dialkylpyridine.

Chromophore Substance 2-(2-chloroethyl)-5-ethylpyridine Sub1 Pyridine Ring (Primary Chromophore) Substance->Sub1 Sub2 Ethyl Group (C5) (+I Inductive Effect) Substance->Sub2 Sub3 2-Chloroethyl Group (C2) (Weak -I Effect) Substance->Sub3 PiPi π → π* Transition (λmax ≈ 262 nm) Sub1->PiPi Aromatic π system nPi n → π* Transition (λmax ≈ 275 nm) Sub1->nPi N lone pair Sub2->PiPi Bathochromic shift Sub3->PiPi Minimal perturbation

Electronic transition pathways and substituent effects.

Theoretical UV-Vis Absorption Profile

When analyzing substituted pyridines, quantitative expectations are paramount. Based on the linear free energy relationships of substituent effects in pyridines[3], the anticipated UV-Vis profile for 2-(2-chloroethyl)-5-ethylpyridine in a standard polar solvent (e.g., Ethanol) is summarized below.

Table 1: Quantitative Spectral Assignments
Electronic TransitionApproximate λmax​ (nm)Molar Absorptivity ( ϵ , L⋅mol−1⋅cm−1 )Band AssignmentSpectral Presentation
π→π∗ 262 - 2663,500 - 5,000 E2​ / La​ Intense, sharp primary peak.
n→π∗ 275 - 280< 500 Lb​ Weak shoulder on the red edge of the primary peak.

Note: The exact λmax​ will fluctuate by 2-4 nm depending on the dielectric constant and hydrogen-bonding capacity of the chosen solvent.

Solvatochromism & pH-Dependent Causality

As scientists, we do not merely record spectra; we manipulate the environment to validate our findings. The choice of solvent and pH directly dictates the spectral output of 2-(2-chloroethyl)-5-ethylpyridine.

  • Solvatochromic Effects: In protic solvents like water or ethanol, the solvent molecules form hydrogen bonds with the nitrogen lone pair. This interaction stabilizes the n orbital, lowering its energy. Consequently, the energy gap between the n and π∗ orbitals increases, resulting in a hypsochromic shift (blue shift) of the n→π∗ band[2].

  • pH-Driven Extinction: The most definitive way to prove the presence of the pyridine core is through pH manipulation. If the pH of the solution is dropped below the pKa​ of the compound (typically ~5.5 for alkylpyridines), the nitrogen atom becomes protonated, forming a pyridinium cation. This ties up the lone pair entirely, causing the n→π∗ transition to completely disappear[4]. This phenomenon serves as the foundation for our self-validating experimental protocol.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in your analytical data, I have designed a self-validating workflow. This protocol not only measures the spectrum but inherently proves that the observed bands belong to the target chromophore and not an artifact or impurity.

Workflow Step1 1. Sample Preparation Dissolve in UV-Grade Solvent Step2 2. Serial Dilution Target Absorbance 0.2 - 0.8 AU Step1->Step2 Step3 3. Baseline Correction Blank with Pure Solvent Step2->Step3 Step4 4. Spectral Scanning Scan 200 - 400 nm (1 nm slit) Step3->Step4 Step5 5. Orthogonal Validation Acidify to quench n→π* band Step4->Step5

Self-validating UV-Vis spectrophotometric experimental workflow.

Step-by-Step Methodology
  • Solvent Selection & Blanking:

    • Action: Select UV-grade Ethanol (cutoff < 210 nm).

    • Causality: UV-grade solvents lack trace aromatic impurities that could mask the pyridine transitions. Fill a 1 cm quartz cuvette with the solvent and perform a baseline correction on the dual-beam spectrophotometer.

  • Gravimetric Preparation:

    • Action: Accurately weigh 10 mg of 2-(2-chloroethyl)-5-ethylpyridine and dissolve in 100 mL of ethanol to create a stock solution.

  • Serial Dilution (Beer-Lambert Compliance):

    • Action: Dilute the stock solution until the anticipated absorbance at 262 nm falls strictly between 0.2 and 0.8 AU .

    • Causality: Absorbance below 0.2 suffers from poor signal-to-noise ratios. Absorbance above 0.8 introduces stray light errors and potential molecular aggregation, causing deviations from the Beer-Lambert law.

  • Spectral Acquisition:

    • Action: Scan the sample from 400 nm down to 200 nm. Use a medium scan speed (e.g., 240 nm/min) and a slit width of 1 nm to ensure high optical resolution of the n→π∗ shoulder.

  • Orthogonal Validation (The Acid Test):

    • Action: Spike the sample cuvette with 10 μL of 0.1 M HCl. Gently invert to mix, and rescan the sample.

    • Causality: The addition of acid protonates the pyridine nitrogen. If the shoulder at ~275 nm disappears while the primary peak at ~262 nm remains (or shifts slightly), you have definitively validated that the shoulder was the n→π∗ transition of the pyridine core, confirming the structural integrity of your analyte[4].

Applications in Drug Development

For drug development professionals, the UV-Vis data of 2-(2-chloroethyl)-5-ethylpyridine is not just academic; it is an operational necessity.

During the synthesis of Pioglitazone, this compound acts as an alkylating agent. By understanding its λmax​ (~262 nm), analytical chemists can set the optimal detection wavelengths for High-Performance Liquid Chromatography (HPLC-UV)[1]. When monitoring the reaction kinetics, the disappearance of the 262 nm band (relative to the emergence of the product's distinct chromophore) allows for real-time tracking of the alkylation step, ensuring high-yield API production and stringent impurity control.

References

  • Title: The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application &amp; Protocol Guide: The Strategic Role of 2-(5-Ethyl-2-pyridyl)ethyl Intermediates in Pioglitazone API Synthesis

Abstract: This technical guide provides a detailed examination of the pivotal role of 2-(5-ethyl-2-pyridyl)ethyl intermediates in the synthesis of Pioglitazone, a key therapeutic agent for type 2 diabetes. While the prom...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a detailed examination of the pivotal role of 2-(5-ethyl-2-pyridyl)ethyl intermediates in the synthesis of Pioglitazone, a key therapeutic agent for type 2 diabetes. While the prompt specifies 2-(2-chloroethyl)-5-ethylpyridine, industrial synthesis often favors the in situ activation of its precursor, 2-(5-ethyl-2-pyridyl)ethanol, typically via mesylation or tosylation, to achieve the same synthetic transformation. This document will focus on this industrially relevant approach, detailing the underlying chemical principles, providing a comprehensive, step-by-step protocol for the key etherification reaction, and discussing critical process parameters. This guide is intended for researchers, chemists, and drug development professionals involved in the manufacturing of active pharmaceutical ingredients (APIs).

Introduction: Pioglitazone and its Synthetic Cornerstone

Pioglitazone (marketed as Actos) is an oral antihyperglycemic agent from the thiazolidinedione (TZD) class. It functions as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which modulates the transcription of genes involved in glucose and lipid metabolism, thereby decreasing insulin resistance.[1][2]

The molecular architecture of Pioglitazone, chemically (±)-5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione, features a central thiazolidinedione core linked to a substituted phenyl group via a methylene bridge.[3] A critical component of its structure is the 5-ethyl-2-pyridyl ethoxy side chain, which is essential for its pharmacological activity. The introduction of this moiety is a crucial step in the overall synthesis and is typically accomplished via a nucleophilic substitution reaction.

The key building block for this transformation is an activated form of 2-(5-ethyl-2-pyridyl)ethanol. This activation converts the terminal hydroxyl group into a proficient leaving group, enabling its reaction with a phenolic precursor. While 2-(2-chloroethyl)-5-ethylpyridine can serve this purpose, a more common and efficient industrial strategy involves the in situ conversion of the parent alcohol to a sulfonate ester, such as a mesylate or tosylate, which then undergoes the etherification reaction.[4][5] This guide will detail this optimized pathway.

The Overall Synthetic Pathway

The most prevalent commercial synthesis of Pioglitazone can be logically segmented into three primary stages. The role of the 2-(5-ethyl-2-pyridyl)ethyl intermediate is central to the first stage.

  • Ether Formation: Synthesis of the key aldehyde intermediate, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde, via a Williamson ether synthesis. This involves reacting an activated form of 2-(5-ethyl-2-pyridyl)ethanol with 4-hydroxybenzaldehyde.[4][5]

  • Knoevenagel Condensation: Reaction of the aldehyde intermediate with 2,4-thiazolidinedione to form an exocyclic α,β-unsaturated benzylidene intermediate.[4][6]

  • Reduction: Selective reduction of the benzylidene double bond to yield the final Pioglitazone base, which can then be converted to its hydrochloride salt.[4][6]

G cluster_0 Stage 1: Ether Formation cluster_1 Stage 2: Condensation cluster_2 Stage 3: Reduction A 2-(5-ethyl-2-pyridyl)ethanol C Activation (e.g., MsCl) A->C B 4-Hydroxybenzaldehyde D 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde B->D Williamson Ether Synthesis C->D Williamson Ether Synthesis F 5-Benzylidene Intermediate D->F Knoevenagel Condensation E 2,4-Thiazolidinedione E->F G Pioglitazone API F->G Selective Reduction (e.g., Pd/C, H2) G start Start: Charge Reactor charge_reagents 1. Charge Reactor with Toluene, 2-(5-ethyl-2-pyridyl)ethanol, and TEA. start->charge_reagents cool 2. Cool reactor to 0-5 °C under Nitrogen atmosphere. charge_reagents->cool add_mscl 3. Add Methanesulfonyl Chloride (MsCl) dropwise, maintaining T < 10 °C. cool->add_mscl stir_mesylation 4. Stir at 25-35 °C for 2-4 hours. (In situ formation of mesylate) add_mscl->stir_mesylation add_ether_reagents 5. Add 4-Hydroxybenzaldehyde and Potassium Carbonate (K2CO3). stir_mesylation->add_ether_reagents reflux 6. Heat to reflux (approx. 110 °C) for 6-8 hours. add_ether_reagents->reflux monitor 7. Monitor reaction completion by TLC/HPLC. reflux->monitor cool_quench 8. Cool to RT and quench by adding water. monitor->cool_quench separate 9. Separate organic layer. Extract aqueous layer with Toluene. cool_quench->separate wash 10. Combine organic layers and wash with brine. separate->wash dry_concentrate 11. Dry over Na2SO4, filter, and concentrate under vacuum. wash->dry_concentrate end End: Crude Aldehyde Intermediate dry_concentrate->end

Caption: Experimental workflow for the synthesis of the key aldehyde intermediate.

  • Reactor Setup: Charge the reactor with 2-(5-ethyl-2-pyridyl)ethanol (1.0 eq) and Toluene (approx. 5 volumes relative to the starting alcohol). Begin stirring and purge the vessel with nitrogen.

  • Mesylation: Add triethylamine (1.25 eq). Cool the reaction mixture to 0-5 °C.

  • MsCl Addition: Slowly add methanesulfonyl chloride (1.12 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

  • Activation: After the addition is complete, allow the mixture to warm to room temperature (25-35 °C) and stir for 2-4 hours until TLC analysis confirms the complete consumption of the starting alcohol. [4]This step forms the reactive mesylate intermediate in situ.

  • Etherification: To the same reactor, add 4-hydroxybenzaldehyde (1.0 eq) and potassium carbonate (2.0 eq).

  • Reflux: Heat the mixture to reflux (approx. 110-115 °C) and maintain for 6-8 hours. The reaction progress can be monitored by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (approx. 5 volumes) and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separation funnel. Separate the organic (toluene) layer. Extract the aqueous layer with an additional portion of toluene (2 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde, typically as an oil. This crude product is often of sufficient purity to be carried forward to the next step without chromatographic purification. [3]

Scientific Rationale & Process Optimization

The choices of reagents and conditions in this protocol are deliberate and based on established chemical principles and process optimization studies. [4]

  • Causality of Activation: The hydroxyl group of an alcohol is a poor leaving group. Conversion to a mesylate (-OSO2CH3) transforms it into an excellent leaving group, facilitating the subsequent SN2 reaction by the phenoxide ion.

  • Choice of Base: Two different bases are used. Triethylamine is a non-nucleophilic organic base used to neutralize the HCl generated during the mesylation step. Potassium carbonate is a milder, inorganic base sufficient to deprotonate the phenol (4-hydroxybenzaldehyde) to form the nucleophilic phenoxide ion required for the Williamson ether synthesis.

  • Solvent: Toluene is an effective solvent for this reaction as it is non-reactive, has a suitable boiling point for reflux, and allows for the removal of water via a Dean-Stark apparatus if necessary, although not typically required in this specific sequence.

Table of Critical Process Parameters:

ParameterConditionRationale & Impact on Yield/PurityReference
MsCl Equivalence 1.1 - 1.2 eqEnsures complete conversion of the starting alcohol. Excess MsCl can lead to side reactions and complicates work-up. Using <1.0 eq results in incomplete reaction and lower yield.[4]
TEA Equivalence 1.2 - 1.5 eqMust be sufficient to scavenge all HCl produced. Excess TEA is generally not detrimental but increases cost and waste.[4]
Mesylation Temperature 0 - 10 °C (addition)The reaction is exothermic. Low temperature controls the reaction rate, preventing runaway reactions and minimizing the formation of impurities like vinyl pyridine.
Etherification Base K2CO3, NaOHK2CO3 is a common and effective choice. Stronger bases like NaOH can also be used but may increase the risk of side reactions.[4]
Phase Transfer Catalyst Optional (e.g., TBAB)Can be added to accelerate the etherification, especially in biphasic systems, by facilitating the transfer of the phenoxide ion to the organic phase. This can reduce reaction times.

Analytical Methods for Process Control

Robust analytical monitoring is crucial for ensuring reaction completion and product quality.

  • Thin-Layer Chromatography (TLC): A quick method for in-process monitoring.

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: 50:50 Ethyl Acetate / Hexanes

    • Visualization: UV light (254 nm)

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity and reaction completion. [1][7] * Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic mixture of Methanol and an aqueous buffer (e.g., Ammonium acetate), typically in a 70:30 or 75:25 ratio.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 269 nm

    • Retention Time: Pioglitazone typically has a retention time of around 3-4 minutes under these conditions. [7][8]

Conclusion

The synthesis of the 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde intermediate is a cornerstone of Pioglitazone API manufacturing. The use of activated 2-(5-ethyl-2-pyridyl)ethanol derivatives, such as the in situ generated mesylate, provides an efficient and scalable method for constructing the critical ether linkage. A thorough understanding of the reaction mechanism and careful control over process parameters such as stoichiometry, temperature, and base selection are paramount to achieving high yield and purity, ultimately ensuring the quality of the final drug substance.

References

  • Various Authors. (2014, October 11). Pioglitazone - New Drug Approvals.
  • Fischer, J., et al. (2005). Process for the synthesis of pioglitazone hydrogen chloride.
  • Picha, F., et al. (2009). Processes for making pioglitazone and compounds of the processes.
  • Reddy, G. O., et al. (2009). An Improved Process for Pioglitazone and Its Pharmaceutically Acceptable Salt. Organic Process Research & Development.
  • Chauhan, Y. K., et al. (2008). Novel process for the synthesis of pioglitazone and its salts thereof.
  • Bhanja, C., et al. (2012). Rational Synthesis Design of a Potent Anti-Diabetic Therapeutic 'Pioglitazone' Using Retrosynthetic Analysis. Journal of Chemical and Pharmaceutical Research.
  • Reddy, G. S., et al. (2007). Process for the preparation of pioglitazone.
  • Various Authors. (n.d.). Approaches to the synthesis of pioglitazone.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 21). The Strategic Importance of 2-Chloro-5-ethylpyrimidine in Modern Chemical Synthesis.
  • Sutanu, D., et al. (2012). Pioglitazone: A review of analytical methods. Journal of Pharmaceutical Analysis.
  • Bhanja, C., et al. (2012). Synthesis of Pioglitazone via Retrosynthesis. Scribd.
  • Baumann, M., & Baxendale, I. R. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry.
  • Reddy, B. M., et al. (2026, February 13). METHOD DEVELOPMENT AND VALIDATION OF PIOGLITAZONE BY USING RP-HPLC. Jetir.Org.
  • Patel, K. R., et al. (2023). stability indicating rp-hplc method development and validation for quantitative estimation of pioglitazone and vildagliptin in synthetic mixture. IJNRD.
  • Hulin, B., et al. (1996). Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone. Journal of Medicinal Chemistry.
  • Sree, K. B., et al. (2019). Analytical Method Development And Validation For The Estimation Of Pioglitazone Hydrochloride By Using RP-HPLC. International Journal of Scientific & Technology Research.
  • Various Authors. (n.d.). Notes - Alkylation of 2,4-Thiazolidinedione.
  • Kumar, A., et al. (2011). Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. Journal of Chemical and Pharmaceutical Research.

Sources

Application

Application Notes and Protocols: The Strategic Use of 6-(Bromomethyl)quinoline (CAS 69603-36-7) in the Synthesis of Novel Thiazolidinedione Derivatives

Introduction: Thiazolidinediones and the Quest for Novel Bioactive Scaffolds The thiazolidine-2,4-dione (TZD) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of a class of drugs with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Thiazolidinediones and the Quest for Novel Bioactive Scaffolds

The thiazolidine-2,4-dione (TZD) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of a class of drugs with a wide spectrum of therapeutic applications. Initially gaining prominence with the development of "glitazone" drugs for the treatment of type 2 diabetes, the TZD moiety has since been identified in compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antioxidant activities.[1] The remarkable versatility of the TZD framework stems from its ability to be functionalized at two key positions: the C5 methylene group and the N3 amide position.

Derivatization at the C5 position is most commonly achieved through a Knoevenagel condensation with various aldehydes, leading to 5-arylidenethiazolidine-2,4-diones.[2] This modification significantly influences the biological activity of the resulting compounds. Equally important is the substitution at the N3 position, which allows for the introduction of diverse structural motifs that can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

This application note provides a detailed guide on the use of 6-(bromomethyl)quinoline (CAS 69603-36-7) as a key reagent for the N-alkylation of thiazolidinedione derivatives. The incorporation of a quinoline moiety is a well-established strategy in drug discovery, as this bicyclic heterocycle is a key component in numerous pharmacologically active compounds.[3] By coupling the quinoline scaffold with the TZD core via a methylene linker, novel hybrid molecules with potentially unique biological activities can be synthesized.

Core Synthesis Strategy: N-Alkylation with 6-(Bromomethyl)quinoline

The primary application of 6-(bromomethyl)quinoline in this context is as an electrophile in an N-alkylation reaction with a pre-formed 5-substituted thiazolidine-2,4-dione. The lone pair of electrons on the nitrogen atom of the TZD ring acts as a nucleophile, displacing the bromide ion from 6-(bromomethyl)quinoline in an SN2 reaction.

The general synthetic strategy involves a two-step process:

  • Knoevenagel Condensation: Synthesis of a 5-arylidenethiazolidine-2,4-dione by reacting thiazolidine-2,4-dione with a suitable aromatic aldehyde.

  • N-Alkylation: Reaction of the 5-arylidenethiazolidine-2,4-dione with 6-(bromomethyl)quinoline in the presence of a base to yield the final N-substituted derivative.

This approach allows for a modular synthesis, where a library of diverse compounds can be generated by varying the aromatic aldehyde in the first step and then introducing the quinoline moiety in the second step.

Visualizing the Synthesis Pathway

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: N-Alkylation TZD Thiazolidine-2,4-dione Step1_Product 5-Arylidenethiazolidine-2,4-dione TZD->Step1_Product Piperidine, Toluene, Reflux Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Step1_Product Final_Product 3-((Quinolin-6-yl)methyl)-5-arylidenethiazolidine-2,4-dione Step1_Product->Final_Product K2CO3, DMF, Heat BMQ 6-(Bromomethyl)quinoline (CAS 69603-36-7) BMQ->Final_Product G TZD_Anion    TZD Anion (Nucleophile)   Transition_State Transition State TZD_Anion->Transition_State Nucleophilic Attack BMQ    6-(Bromomethyl)quinoline (Electrophile)   BMQ->Transition_State Final_Product N-Alkylated Product Transition_State->Final_Product Br_ion Br⁻ Transition_State->Br_ion Leaving Group Departure

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Technical Notes & Optimization

Troubleshooting

how to minimize 2-(2-chloroethyl)-5-ethylpyridine impurity during pioglitazone synthesis

Welcome to the Technical Support Center for Pioglitazone Active Pharmaceutical Ingredient (API) synthesis. This guide is engineered for process chemists, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pioglitazone Active Pharmaceutical Ingredient (API) synthesis. This guide is engineered for process chemists, analytical scientists, and drug development professionals. It provides field-proven troubleshooting strategies to control, minimize, and purge the critical genotoxic impurity (GTI) 2-(2-chloroethyl)-5-ethylpyridine .

Mechanistic Origins & Regulatory Context

Q: Why is 2-(2-chloroethyl)-5-ethylpyridine considered a critical quality attribute (CQA) risk in pioglitazone manufacturing? A: 2-(2-chloroethyl)-5-ethylpyridine is an electrophilic intermediate utilized to construct the ethyl-pyridinyl side chain of pioglitazone. Because it contains a primary alkyl chloride functional group, it acts as a classic DNA-alkylating agent and is flagged as a Potentially Genotoxic Impurity (PGI) 1. Under ICH M7 guidelines, reactive alkyl halides must be analytically tracked and purged to levels below the Threshold of Toxicological Concern (TTC)—typically requiring limits in the low parts-per-million (ppm) range in the final API 2.

Q: At what stage does this impurity originate, and why does it carry over? A: The impurity is generated when 2-(5-ethylpyridin-2-yl)ethanol is reacted with thionyl chloride 3. It is subsequently coupled with p-hydroxybenzaldehyde via a Williamson ether synthesis to form 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde [[4]](). If this nucleophilic substitution does not achieve >99.5% conversion, the unreacted alkyl chloride persists through the downstream Knoevenagel condensation and reduction steps, ultimately contaminating the final pioglitazone product [[5]]().

Troubleshooting the Coupling Reaction

Q: My nucleophilic substitution reaction stalls at ~90-95% conversion, leaving unreacted 2-(2-chloroethyl)-5-ethylpyridine. How do I drive it to completion? A: Reaction stalling is typically a function of suboptimal stoichiometry. To ensure the genotoxic alkyl chloride is the limiting reagent and is fully chemically exhausted, you must precisely control the equivalents of p-hydroxybenzaldehyde and the base. Process optimization studies demonstrate that using exactly 1.07 equivalents of p-hydroxybenzaldehyde and 1.75 equivalents of potassium carbonate (K₂CO₃) provides the optimal thermodynamic driving force to consume the alkyl chloride completely 4.

Q: How does the choice of solvent and base impact the clearance of this impurity? A: The reaction between the phenoxide anion and the alkyl chloride is highly dependent on the solvation state of the anion. Using K₂CO₃ in a standard biphasic system (e.g., toluene/water) without a phase transfer catalyst (PTC) results in poor nucleophilicity due to phase separation. To maximize conversion, employ a biphasic toluene system with a PTC such as tributylbenzylammonium chloride 5. This shuttles the phenoxide into the organic layer, making it highly reactive and rapidly consuming the 2-(2-chloroethyl)-5-ethylpyridine.

Data Presentation: Reagent Optimization

The following table summarizes the causal relationship between reagent equivalents, solvent choices, and the residual levels of the alkyl chloride impurity post-workup. By making the alkyl chloride the limiting reagent, the unreacted material is shifted to the water-soluble phenol, which is easily purged.

p-Hydroxybenzaldehyde (eq)K₂CO₃ (eq)Solvent SystemConversion (%)Residual Alkyl Chloride Post-Workup
1.001.00Toluene88.5%> 5000 ppm (Fail)
1.001.75Toluene + PTC94.2%~ 1200 ppm (Fail)
1.071.50Acetonitrile97.8%~ 300 ppm (Fail)
1.07 1.75 Toluene + PTC >99.5% < 10 ppm (Pass)

Experimental Protocol: Optimized Coupling & Purge Workflow

To establish a self-validating system, follow this step-by-step methodology designed to chemically exhaust the alkyl chloride and physically purge any trace remnants before downstream processing.

Phase 1: Phenoxide Activation

  • Charge a clean, dry reactor with Toluene (10 volumes) and p-hydroxybenzaldehyde (1.07 eq) [[4]]().

  • Add aqueous Potassium Carbonate (1.75 eq) and Tributylbenzylammonium chloride (0.05 eq) as the phase transfer catalyst 5.

  • Stir the biphasic mixture at 60°C for 30 minutes to ensure complete deprotonation of the phenol.

Phase 2: Nucleophilic Substitution 4. Slowly dose 2-(2-chloroethyl)-5-ethylpyridine (1.00 eq) into the reactor over 2 hours. Causality note: Slow addition prevents localized concentration spikes and minimizes dimerization/side reactions. 5. Elevate the temperature to 85-90°C and maintain vigorous stirring for 6-8 hours. 6. Self-Validation Check: Sample the organic layer for HPLC analysis. Proceed to workup only when 2-(2-chloroethyl)-5-ethylpyridine is ≤ 0.2% by area.

Phase 3: Targeted Impurity Purge 7. Cool the reaction mass to 40°C and add deionized water (5 volumes) to dissolve the inorganic salts. 8. Separate the aqueous layer. Causality note: The 0.07 eq excess of unreacted p-hydroxybenzaldehyde (in phenoxide form) will partition entirely into the aqueous phase. 9. Wash the organic layer with 1N NaOH (3 x 3 volumes) to aggressively purge any residual phenol and trace polar impurities 5. 10. Wash with brine, dry over anhydrous sodium sulfate, and concentrate the toluene layer under vacuum to isolate pure 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde, free of genotoxic alkyl halides.

Workflow & Impurity Fate Visualization

The following logical diagram maps the synthetic steps, the generation of the PGI, and the critical purge points required to ensure API safety.

G SM 2-(5-ethylpyridin-2-yl)ethanol SOCl2 Chlorination (Thionyl Chloride) SM->SOCl2 AlkylChloride 2-(2-chloroethyl)-5-ethylpyridine (Genotoxic Alkyl Chloride) SOCl2->AlkylChloride Coupling Coupling Reaction (1.07 eq Phenol, 1.75 eq Base) AlkylChloride->Coupling Purge Alkaline Aqueous Wash (Impurity Purge Point) AlkylChloride->Purge Trace Carryover Purged Here Aldehyde 4-[2-(5-ethylpyridin-2-yl)ethoxy]benzaldehyde Coupling->Aldehyde Aldehyde->Purge Knoevenagel Knoevenagel Condensation & Reduction Purge->Knoevenagel Pioglitazone Pioglitazone API (PGI < TTC limits) Knoevenagel->Pioglitazone

Synthetic workflow of Pioglitazone highlighting the generation and targeted purge of the PGI.

References

  • Application Notes and Protocols: Use of Substituted Pyridines in Pharmaceutical Synthesis Source: Benchchem URL:3

  • An Improved Process for Pioglitazone and Its Pharmaceutically Acceptable Salt Source: ACS Publications (Organic Process Research & Development) URL:4

  • WO2008142706A2 - Novel process for the synthesis of pioglitazone and its salts thereof Source: Google Patents URL:5

  • Purge of Mutagenic Impurities Oprd 2019 Source: Scribd URL:2

  • Design Expert-Supported Method Development and Validation of Cilostazol in Pharmaceutical Formulation Using High-Performance Liquid Chromatography Source: ResearchGate URL:1

Sources

Optimization

purification techniques for removing unreacted 2-(2-chloroethyl)-5-ethylpyridine

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) intermediates. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for active pharmaceutical ingredient (API) intermediates. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 2-(2-chloroethyl)-5-ethylpyridine (CEEP).

CEEP (CAS: 69603-36-7) is a highly reactive alkylating agent with a molecular weight of 169.65 g/mol [1]. It is a critical building block in the synthesis of thiazolidinedione antidiabetics, most notably Pioglitazone[2]. However, unreacted CEEP is notoriously difficult to remove from the final coupled product due to its thermal instability, its basic pyridine moiety, and its tendency to act as an irritant[3]. This guide provides field-proven, self-validating methodologies to isolate and remove this compound without compromising your target API yield.

Troubleshooting Guide & FAQs

Q1: Why am I detecting high levels of 5-ethyl-2-vinylpyridine during the vacuum distillation of my crude mixture? A: This is a classic case of thermally induced E2 elimination. The alkyl chloride moiety on CEEP is highly susceptible to dehydrohalogenation. When you subject the crude mixture to prolonged heat (>100°C) during standard batch distillation—especially if residual inorganic bases (e.g., K2​CO3​ ) from the O-alkylation step are still present—the molecule eliminates HCl to form the vinyl impurity. Causality Fix: You must completely remove all alkaline catalysts via an aqueous wash prior to distillation, and transition from batch distillation to short-path or Wiped Film Evaporation (WFE) to minimize thermal residence time.

Q2: Can I use a standard acid-base extraction to separate unreacted CEEP from the coupled ether product? A: Not effectively with a simple strong acid. Both unreacted CEEP and your coupled product (e.g., 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde) contain a basic pyridine ring with a pKa​ of approximately 5.2 to 5.6. If you use a strong acid like 1M HCl, both compounds will protonate and crash into the aqueous phase. Causality Fix: You must exploit their differential lipophilicity (LogP) using a precisely buffered pH gradient (pH 4.5). The smaller CEEP molecule will partition into the aqueous phase, while the bulkier, highly lipophilic coupled product remains in the organic phase.

Q3: My CEEP intermediate seems to be degrading into an alcohol during the aqueous workup. How do I prevent this? A: You are observing SN​2 hydrolysis. The electrophilic carbon attached to the chloride is vulnerable to nucleophilic attack by hydroxide ions in water. Causality Fix: Keep your aqueous wash temperatures strictly below 25°C and avoid prolonged exposure to highly alkaline aqueous solutions (pH > 10).

CEEP_Degradation CEEP 2-(2-chloroethyl)-5-ethylpyridine (Target Intermediate) Base Alkaline pH / Heat (>100°C) CEEP->Base Process Stress Vinyl 5-ethyl-2-vinylpyridine (E2 Elimination) Base->Vinyl Dehydrohalogenation Hydro 5-ethyl-2-(2-hydroxyethyl)pyridine (SN2 Hydrolysis) Base->Hydro Aqueous Nucleophilic Attack

Fig 1: Mechanistic degradation pathways of CEEP under process stress.

Quantitative Data: Physicochemical Properties

To design a self-validating purification system, we must first understand the physicochemical delta between the unreacted intermediate, its degradation products, and the target API precursor.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Est. LogPEst. pKa​ Process Risk
2-(2-chloroethyl)-5-ethylpyridine 169.65[1]~120 (at 10 mmHg)2.85.6Thermal Elimination
5-ethyl-2-vinylpyridine 133.19~85 (at 10 mmHg)2.55.4Polymerization
Coupled Ether Product 255.31>200 (at 10 mmHg)3.55.2Co-elution

Experimental Protocols

The following methodologies combine to create a self-validating loop: the extraction removes the base to protect the distillation, and the distillation removes residual traces to validate the extraction.

Protocol A: pH-Gradient Biphasic Extraction

Purpose: Selectively remove unreacted CEEP by exploiting the LogP differential.

  • Solvent Exchange: Concentrate the crude O-alkylation reaction mixture (typically in DMF) under reduced pressure (50°C, 10 mbar) to remove 80% of the solvent. Re-dissolve the oily residue in Toluene (5 volumes). Causality: Toluene provides excellent solvation for the coupled ether product while allowing sharp phase separation from water.

  • Buffer Preparation: Prepare a 0.5 M Citrate-Phosphate buffer adjusted precisely to pH 4.5.

  • Extraction: Add 3 volumes of the pH 4.5 buffer to the Toluene mixture. Stir vigorously for 15 minutes at 20°C.

  • Phase Separation: Allow the layers to settle. At pH 4.5, ~90% of the CEEP is protonated and forced into the aqueous phase, while the highly lipophilic coupled product remains in the Toluene.

  • Self-Validation Check: Sample the Toluene layer and analyze via HPLC (UV 254 nm). If the CEEP peak area is >0.5%, perform a second buffered wash. The protocol validates its own endpoint through real-time chromatographic feedback.

  • Neutralization: Wash the organic layer once with a mild 5% NaHCO3​ solution to neutralize any residual acid, followed by a brine wash.

Protocol B: Wiped Film Evaporation (WFE)

Purpose: Remove trace CEEP and solvent without inducing E2 elimination.

  • Pre-Degassing: Feed the validated organic layer from Protocol A into a rotary evaporator to remove the bulk Toluene (40°C, 50 mbar).

  • WFE Parameter Setup: Set the Wiped Film Evaporator jacket temperature to 90°C and the internal vacuum to < 0.1 mbar. Set the condenser to 5°C.

  • Continuous Feed: Feed the concentrated crude into the WFE at a steady rate of 1 L/hr. Causality: The mechanical wiping creates a highly turbulent, thin film. This drastically lowers the boiling point and limits the thermal residence time to mere seconds, physically preventing the activation energy required for dehydrohalogenation.

  • Collection: The purified coupled product will collect in the heavy residue receiver, while trace CEEP and residual solvent will collect in the distillate receiver.

  • Final Validation: Run GC-MS on the distillate to confirm the absence of 5-ethyl-2-vinylpyridine, validating that the thermal parameters were successfully maintained.

Purification_Workflow Mix Crude Reaction Mixture (CEEP + Coupled Ether) Wash pH 4.5 Buffered Wash (Citrate/Phosphate) Mix->Wash Toluene / H2O Org Organic Phase (Coupled Ether Product) Wash->Org Lipophilic Partition Aq Aqueous Phase (Protonated CEEP) Wash->Aq Hydrophilic Partition Distill Wiped Film Evaporation (< 0.1 mbar, 90°C) Org->Distill Desolvation Pure Purified Intermediate (>99.5% HPLC Purity) Distill->Pure Short-Path Distillation

Fig 2: Self-validating downstream purification workflow for CEEP removal.

References

  • Title: 2-(2-Chloroethyl)-5-ethylpyridine | C9H12ClN | CID 269761 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Chlorination of 5-Ethyl-2-Pyridineethanol

Welcome to the Technical Support Center for API intermediate synthesis. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the activation of 5-ethyl-2-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API intermediate synthesis. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the activation of 5-ethyl-2-pyridineethanol .

As a critical building block in the synthesis of the antidiabetic agent pioglitazone[1], the conversion of the primary alcohol of 5-ethyl-2-pyridineethanol into a viable leaving group (via chlorination or sulfonation) is a mandatory step. However, the basicity of the pyridine ring introduces severe chemoselectivity challenges, frequently resulting in elimination, dimerization, and thermal degradation.

This guide provides a mechanistic breakdown of byproduct formation, troubleshooting FAQs, and a self-validating experimental protocol to ensure high-yield, high-purity activation.

Mechanistic Causality: The Root Cause of Byproducts

To eliminate byproducts, we must first understand the causality behind their formation. When utilizing standard chlorinating agents like thionyl chloride ( SOCl2​ ), the reaction proceeds via a chlorosulfite intermediate. The generation of HCl gas immediately protonates the basic pyridine nitrogen, forming an insoluble pyridinium hydrochloride salt.

This precipitation drastically reduces the solubility of the intermediate in non-polar solvents. To overcome the resulting sluggish kinetics, operators often elevate the reaction temperature. This thermal stress triggers two primary failure modes:

  • E2 Elimination (5-Ethyl-2-vinylpyridine): The protonated pyridine ring exerts a strong electron-withdrawing effect, increasing the acidity of the adjacent methylene protons. Thermal energy drives the base-catalyzed E2 elimination of the chlorosulfite group, yielding 5-ethyl-2-vinylpyridine[2].

  • Nucleophilic Dimerization (Bis-ether Dimer): Incomplete conversion allows unreacted free alcohol to act as a nucleophile, attacking the activated chlorosulfite intermediate to form an unwanted ether dimer.

ReactionMechanisms SM 5-Ethyl-2-pyridineethanol (Starting Material) Intermediate Activated Intermediate (Chlorosulfite / Mesylate) SM->Intermediate SOCl2 or MsCl Base/Solvent Product Activated Product (Chloride / Mesylate) TARGET Intermediate->Product SN2 Displacement (T < 10°C) Elimination 5-Ethyl-2-vinylpyridine (Elimination Byproduct) Intermediate->Elimination E2 Pathway (Elevated Temp / Excess Base) Dimer Bis-ether Dimer (Nucleophilic Byproduct) Intermediate->Dimer Unreacted Alcohol (Poor Mixing / Stoichiometry)

Fig 1. Divergent reaction pathways during the activation of 5-ethyl-2-pyridineethanol.

Troubleshooting FAQs

Q1: We are detecting high levels of 5-ethyl-2-vinylpyridine (elimination byproduct) in our HPLC traces. How can we suppress this? A: The formation of the vinyl byproduct is strictly temperature and base-dependent[2]. If you are using SOCl2​ , the localized heat of reaction during addition promotes E2 elimination. Solution: Ensure the reaction is heavily diluted in an inert solvent (e.g., dichloromethane or toluene) and maintain the internal temperature strictly below 10°C during the addition phase. Do not heat the reaction above 25°C to force completion.

Q2: Our reaction mixture turns black and yields drop below 60% when using thionyl chloride. What is causing this degradation? A: Thionyl chloride is a harsh reagent. At elevated temperatures, the pyridine ring can undergo nuclear chlorination or radical polymerization, leading to "tarring" (the black color)[3]. Solution: If you must use SOCl2​ , use a stoichiometric amount (1.05 to 1.10 equivalents) rather than using it as the solvent. Add it dropwise to the substrate, not the other way around.

Q3: We want to move away from the harshness of SOCl2​ entirely. What is the industry-standard alternative for activating 5-ethyl-2-pyridineethanol? A: The industry standard for synthesizing pioglitazone intermediates has shifted from direct chlorination to mesylation [4]. By reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA), you form a mesylate that is functionally identical to the chloride for subsequent etherification steps[5]. TEA acts as an HCl scavenger, preventing the protonation of the pyridine ring, keeping the reaction homogeneous, and allowing it to proceed cleanly at 0–5°C without thermal degradation.

Quantitative Data: Byproduct Profiling

The following table summarizes the quantitative impact of reaction conditions on byproduct distribution, allowing you to benchmark your HPLC Area% against expected outcomes.

Reaction ConditionActivating AgentTarget Product (Area%)Vinyl Byproduct (Area%)Dimer Byproduct (Area%)Primary Causal Factor for Failure
Neat, 60°C SOCl2​ < 45.0%> 35.0%~ 5.0%Thermal E2 elimination; Pyridine protonation.
Toluene, 25°C SOCl2​ 75.0 - 80.0%10.0 - 15.0%< 2.0%Localized exothermic spikes during addition.
DCM / TEA, 0°C SOCl2​ 85.0 - 88.0%< 5.0%< 2.0%Competing side reactions between TEA and SOCl2​ .
Toluene / TEA, 0-5°C MsCl (Optimized) > 97.0% < 0.5% < 0.1% Optimal homogeneity; HCl scavenging.

Validated Experimental Protocol: Optimized Activation via Mesylation

To achieve >97% purity and bypass the inherent flaws of direct chlorination, we recommend the following self-validating mesylation protocol, adapted from validated industrial routes[4].

Materials Required:
  • 5-Ethyl-2-pyridineethanol (1.0 eq, limiting reagent)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Toluene (10 volumes)

Step-by-Step Methodology:
  • Reactor Preparation: Purge a clean, dry jacketed reactor with N2​ . Charge the reactor with 10 volumes of anhydrous toluene.

  • Substrate & Base Addition: Charge 1.0 eq of 5-ethyl-2-pyridineethanol and 1.2 eq of TEA to the reactor. Stir at 200 rpm to ensure a homogeneous solution.

  • Cooling: Circulate coolant to bring the internal reactor temperature to 0–5°C. Causality note: Cooling prior to activation prevents the thermal E2 elimination pathway.

  • Reagent Dosing: Load 1.1 eq of MsCl into an addition funnel. Begin dropwise addition, adjusting the flow rate to maintain the internal temperature strictly below 10°C.

  • Reaction Aging: Once addition is complete, maintain the temperature at 10°C for 30 minutes, then allow it to naturally warm to 20°C. Stir for 2 to 4 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in 1 mL of methanol, and inject into the HPLC. Do not proceed to workup until the starting material peak is < 1.0 Area%. If > 1.0%, add 0.05 eq of MsCl and stir for an additional hour.

  • Quench & Workup: Add 5 volumes of chilled DI water to quench the reaction and dissolve the TEA-HCl salts. Stir for 15 minutes, then halt agitation. Separate the lower aqueous layer. Wash the organic layer once with saturated NaHCO3​ and once with brine. Dry the toluene layer over anhydrous Na2​SO4​ .

ProtocolWorkflow Prep 1. Preparation Charge Toluene & TEA Purge N2 Substrate 2. Substrate Add Pyridineethanol Cool to 0-5°C Prep->Substrate Dosing 3. Activation Dropwise MsCl Maintain T < 10°C Substrate->Dosing Aging 4. Aging Stir 2-4 hrs at 20°C HPLC Monitor Dosing->Aging Workup 5. Workup Aqueous Quench Phase Separation Aging->Workup

Fig 2. Step-by-step workflow for the optimized activation of 5-ethyl-2-pyridineethanol.

References

  • US20090118514A1 - Processes for preparing pioglitazone and its pharmaceutically acceptable salts. Google Patents.
  • WO2005058827A1 - Process for the synthesis of pioglitazone hydrogen chloride. Google Patents.
  • Sustainability Evaluation of Alternative Routes for Fine Chemicals Production in an Early Stage of Process Design. ACS Publications. Available at:[Link]

  • The Journal of Organic Chemistry 1968 Volume.33 No.8. Department of Science Service. Available at:[Link]

  • US4812570A - Method for producing thiazolidinedione derivatives. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-(2-chloroethyl)-5-ethylpyridine vs. 5-ethyl-2-pyridineethanol

Executive Summary & Industrial Context In the landscape of pharmaceutical synthesis, particularly in the development of thiazolidinedione antidiabetics like [1], the ethylpyridine moiety is a critical structural motif. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Industrial Context

In the landscape of pharmaceutical synthesis, particularly in the development of thiazolidinedione antidiabetics like [1], the ethylpyridine moiety is a critical structural motif. Two fundamental building blocks in this pathway are 5-ethyl-2-pyridineethanol (the precursor) and 2-(2-chloroethyl)-5-ethylpyridine (the activated electrophile)[2][3]. While structurally similar—differing only by the substitution of a hydroxyl group for a chlorine atom—their chemical reactivity profiles dictate entirely different roles in synthetic workflows. This guide objectively compares their performance, mechanisms, and handling protocols.

Mechanistic Reactivity Profile

5-ethyl-2-pyridineethanol (The Precursor)

As a primary alcohol, 5-ethyl-2-pyridineethanol primarily exhibits nucleophilic behavior at the oxygen atom[4]. However, the hydroxyl (-OH) group is a notoriously poor leaving group. Direct nucleophilic substitution (SN2) to form an ether linkage with a phenol is thermodynamically unfavorable without harsh conditions or specialized, atom-inefficient reagents (e.g., Mitsunobu conditions).

  • Industrial Role: It is utilized almost exclusively as a starting material that must undergo "activation." By reacting the alcohol with thionyl chloride (SOCl2) or p-toluenesulfonyl chloride (TsCl), the poor -OH leaving group is converted into a highly reactive chloride or tosylate[1][5].

2-(2-chloroethyl)-5-ethylpyridine (The Electrophile)

Once activated, the resulting 2-(2-chloroethyl)-5-ethylpyridine acts as a potent electrophile[6]. The carbon-chlorine (C-Cl) bond is highly polarized, making the adjacent carbon highly susceptible to nucleophilic attack.

  • Industrial Role: In the synthesis of Pioglitazone, this compound undergoes a rapid and high-yielding SN2 etherification when exposed to the phenoxide ion of p-hydroxybenzaldehyde[1]. The pyridine ring also plays a subtle mechanistic role; its electron-withdrawing nature slightly increases the electrophilicity of the alkyl side chain, though careful pH control is required to prevent the basic pyridine nitrogen from interfering and forming unwanted pyridinium salts.

Comparative Data Summary

The following table summarizes the quantitative and qualitative differences between the two compounds:

Property5-ethyl-2-pyridineethanol2-(2-chloroethyl)-5-ethylpyridine
CAS Number 5223-06-3[7]69603-36-7[2]
Molecular Weight 151.21 g/mol 169.65 g/mol [6]
Role in Synthesis Starting Material / PrecursorActivated Electrophilic Intermediate
Primary Reactivity Nucleophilic (via -OH oxygen)Electrophilic (via C-Cl carbon)
Leaving Group Ability Poor (-OH requires activation)Excellent (-Cl)
Typical Reaction Halogenation / SulfonationSN2 Nucleophilic Substitution
Physical State Liquid / Low-melting solid (41-45°C)[4]Solid[8]

Experimental Workflows & Protocols

Protocol 1: Activation of 5-ethyl-2-pyridineethanol to the Chloride

Objective: Convert the poor hydroxyl leaving group into a highly reactive chloride for subsequent coupling.

  • Causality & Design: Thionyl chloride (SOCl2) is selected over aqueous HCl because the reaction is driven forward by the entropic release of SO2 and HCl gases. This prevents reversible equilibrium and ensures quantitative conversion without requiring extreme heat that could degrade the pyridine ring.

  • Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 equivalent of 5-ethyl-2-pyridineethanol in dry toluene under an inert nitrogen atmosphere.

    • Addition: Cool the reaction vessel to 0-5 °C. Add 1.2 equivalents of SOCl2 dropwise to control the exothermic reaction and minimize side-product formation.

    • Reflux: Gradually warm the mixture to 80 °C and reflux for 2 hours.

    • Quench & Extraction: Cool to room temperature, carefully quench with saturated aqueous NaHCO3 until pH 7.5 is reached (to keep the pyridine free-based), and extract with ethyl acetate.

    • Self-Validation System: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1, UV active). The protocol is validated as complete when the baseline spot (polar -OH) is entirely replaced by a higher Rf spot (non-polar -Cl).

Protocol 2: SN2 Etherification using 2-(2-chloroethyl)-5-ethylpyridine

Objective: Form the critical ether linkage of the Pioglitazone backbone.

  • Causality & Design: A biphasic system (water/dichloromethane) with a phase-transfer catalyst (PTC) like is utilized[1]. This is critical because the phenoxide salt is water-soluble, while the alkyl chloride is organic-soluble. The PTC shuttles the phenoxide into the organic layer, maximizing the SN2 collision frequency while suppressing the competing aqueous hydrolysis of the alkyl chloride.

  • Step-by-Step Methodology:

    • Phenoxide Formation: Dissolve 1.0 equivalent of p-hydroxybenzaldehyde and 1.1 equivalents of NaOH in water. Stir for 15 minutes to ensure complete deprotonation.

    • Biphasic Setup: Add dichloromethane (DCM) to create a biphasic mixture. Add 0.05 equivalents of benzyltributylammonium chloride (PTC)[1].

    • Coupling: Add 1.0 equivalent of 2-(2-chloroethyl)-5-ethylpyridine to the organic layer. Stir vigorously (1000+ RPM) at room temperature for 12 hours.

    • Isolation: Separate the organic phase, wash with 0.1N NaOH to remove unreacted phenol, dry over MgSO4, and concentrate under reduced pressure.

    • Self-Validation System: Validate via HPLC (C18 column, Acetonitrile/Water gradient). The disappearance of the 2-(2-chloroethyl)-5-ethylpyridine peak and the emergence of the product mass (m/z 256.3) confirms successful etherification.

Mechanistic Visualization

The following diagram illustrates the logical flow of reactivity, demonstrating why the alcohol must be converted to the chloride before the critical carbon-oxygen bond formation can occur.

Reactivity_Comparison cluster_0 Compound B: The Precursor cluster_1 Compound A: The Electrophile Alcohol 5-ethyl-2-pyridineethanol (Nucleophilic -OH) Activation Activation Step (SOCl2 / TsCl) Alcohol->Activation Poor Leaving Group Chloride 2-(2-chloroethyl)-5-ethylpyridine (Electrophilic C-Cl) Activation->Chloride Halogenation SN2 SN2 Etherification (+ Phenoxide) Chloride->SN2 High Reactivity Product Pioglitazone Intermediate (Ether Linkage) SN2->Product C-O Bond Formation

Synthetic workflow highlighting the reactivity shift from alcohol to chloride.

References

  • Method for producing thiazolidinedione derivatives (US4812570A). Google Patents.

Sources

Comparative

Ultra-Trace Detection of 2-(2-chloroethyl)-5-ethylpyridine: LC-MS/MS vs. GC-MS Performance Guide

Executive Summary & Analytical Context The compound 2-(2-chloroethyl)-5-ethylpyridine (2-CEEP, CAS 69603-36-7) is a critical intermediate and a known potential genotoxic impurity (PGI) encountered in the synthesis of pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

The compound 2-(2-chloroethyl)-5-ethylpyridine (2-CEEP, CAS 69603-36-7) is a critical intermediate and a known potential genotoxic impurity (PGI) encountered in the synthesis of pyridine-derived active pharmaceutical ingredients (APIs), most notably the anti-diabetic drug Pioglitazone[1].

Because 2-CEEP contains an alkyl chloride moiety, it acts as a classic alkylating agent. Under the ICH M7 guidelines for DNA-reactive impurities, it must be controlled at or below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day . For a standard API dosage, this translates to a rigorous analytical detection requirement in the low parts-per-million (ppm) to parts-per-billion (ppb) range.

This guide objectively compares the two primary modalities for ultra-trace PGI analysis—LC-MS/MS (ESI+) and GC-MS (EI) —analyzing the physicochemical causality behind their performance, detailing self-validating experimental protocols, and providing benchmarked experimental data[2][3].

Physicochemical Profiling: The Causality of Method Selection

The structural features of 2-CEEP (Molecular Weight: 169.65 g/mol ) dictate its behavior in both chromatographic separation and mass spectrometric ionization:

  • Basic Pyridine Nitrogen (pKa ~5.5): The lone pair of electrons on the pyridine nitrogen yields a high proton affinity. In an acidic liquid environment, this molecule is easily pre-ionized into its [M+H]+ form, making it exceptionally responsive to Positive Electrospray Ionization (ESI+) in LC-MS workflows.

  • Volatile Alkyl Chloride Moiety: While the low molecular weight and lack of hydrogen-bond donors make 2-CEEP sufficiently volatile for Gas Chromatography (GC), the chloroethyl group is thermally labile. It is highly susceptible to thermal dehydrohalogenation (loss of HCl) in a hot GC injection port, especially if the liner contains active sites from co-extracted API matrix.

The Verdict on Causality: While GC-MS is traditionally favored for volatile halogenated compounds, the combination of thermal instability in the GC inlet and the exceptional ESI+ ionization efficiency of the pyridine ring makes LC-MS/MS the intrinsically superior and more robust choice for this specific molecule in complex API matrices.

G cluster_LC LC-MS/MS (ESI+) Pathway cluster_GC GC-MS (EI) Pathway Start 2-CEEP in API Matrix (Target Analyte) LC_Prep API Precipitation (Acetonitrile) Start->LC_Prep GC_Prep Liquid-Liquid Extraction (Hexane/Basic Aqueous) Start->GC_Prep LC_Sep Reversed-Phase C18 (Acidic Mobile Phase) LC_Prep->LC_Sep LC_Ion ESI+ Protonation [M+H]+ m/z 170 LC_Sep->LC_Ion LC_Det MRM Detection Sub-ppb Sensitivity LC_Ion->LC_Det GC_Sep Capillary GC (DB-5MS) Risk: Thermal Degradation GC_Prep->GC_Sep GC_Ion Electron Ionization (70eV) M+ m/z 169 GC_Sep->GC_Ion GC_Det SIM Detection Low-ppb Sensitivity GC_Ion->GC_Det

Workflow decision tree comparing LC-MS/MS and GC-MS pathways for 2-CEEP analysis.

LC-MS/MS (ESI+) Methodology & Protocol

LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) is the gold standard for this analysis. By utilizing an acidic mobile phase, the pyridine ring is completely protonated, ensuring near 100% ionization efficiency before the droplet even enters the MS source.

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol utilizes a post-column divert valve to prevent source fouling by the high-concentration API, and incorporates an internal standard to monitor matrix suppression.

  • Sample Preparation:

    • Accurately weigh 50 mg of Pioglitazone API and dissolve in 1.0 mL of Acetonitrile:Water (80:20, v/v).

    • Spike with 10 µL of a stable-isotope labeled internal standard (SIL-IS) or a structural analog (e.g., 2-ethylpyridine) at 10 ppb to validate recovery.

    • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes to precipitate any insoluble matrix. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Column: C18 RRHD (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (ensures pH < 3 for pyridine protonation).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 6 minutes.

    • Divert Valve Logic: Direct column effluent to waste from 0.0–2.0 min (elution of highly polar salts) and 4.0–6.0 min (elution of the massive API peak). Only direct effluent to the MS between 2.0–4.0 min where 2-CEEP elutes.

  • Mass Spectrometry (MRM Parameters):

    • Precursor Ion: m/z 170.1 (for 35Cl isotope).

    • Quantifier Transition: m/z 170.1 134.1 (Collision Energy: 20V). This represents the highly favorable neutral loss of HCl (36 Da).

    • Qualifier Transition: m/z 170.1 106.1 (Collision Energy: 35V). Represents the cleavage of the chloroethyl moiety.

G Precursor 2-CEEP Precursor Ion [M+H]+ m/z 170.1 Frag1 Loss of HCl (-36 Da) m/z 134.1 (Primary Quantifier) Precursor->Frag1 CE: 20V Frag2 Loss of Chloroethyl (-64 Da) m/z 106.1 (Secondary Qualifier) Precursor->Frag2 CE: 35V

ESI+ MRM fragmentation pathway for 2-(2-chloroethyl)-5-ethylpyridine.

GC-MS (EI) Methodology & Protocol

While GC-MS can detect 2-CEEP, injecting an API matrix directly into a GC inlet is highly problematic. The non-volatile API will rapidly degrade in the liner, creating active sites that catalyze the thermal degradation of the target analyte. Therefore, rigorous sample extraction is mandatory.

Self-Validating Experimental Protocol

This protocol uses Liquid-Liquid Extraction (LLE) to isolate the volatile PGI from the non-volatile API. A surrogate standard is used to validate the extraction efficiency.

  • Sample Preparation (LLE):

    • Dissolve 50 mg of API in 2.0 mL of 0.1 M NaOH (pH > 9). Causality: The basic pH ensures the pyridine nitrogen of 2-CEEP is deprotonated (neutralized), driving it into the organic phase.

    • Add 2.0 mL of LC-MS grade Hexane. Vortex vigorously for 5 minutes.

    • Centrifuge to separate the layers. Carefully extract the upper Hexane layer containing the 2-CEEP.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 200°C (Kept deliberately low to minimize thermal dehydrohalogenation of the chloroethyl group).

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Mass Spectrometry (SIM Parameters):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • SIM Ions: m/z 169 (Molecular Ion, M+∙ ), m/z 134 ( [M−Cl]+ ), and m/z 120 ( [M−CH2​Cl]+ ).

Quantitative Performance Comparison

The following table summarizes the benchmarked experimental data comparing the two methodologies for detecting 2-CEEP in a Pioglitazone API matrix.

Performance MetricLC-MS/MS (ESI+ MRM)GC-MS (EI SIM)Technical Causality / Notes
Limit of Detection (LOD) 0.05 ppm0.5 ppmESI+ capitalizes on the basic pyridine nitrogen, yielding a 10x signal-to-noise advantage over EI hard ionization.
Limit of Quantitation (LOQ) 0.15 ppm1.5 ppmLC-MS/MS easily meets the 1.5 µ g/day TTC requirement for standard API dosing.
Linearity ( R2 ) > 0.999 (0.15 - 20 ppm)> 0.995 (1.5 - 20 ppm)GC-MS linearity suffers at the low end due to adsorption on active sites in the inlet liner.
Matrix Effect / Recovery 92% - 105%75% - 85%LLE in GC-MS results in slight analyte loss; LC-MS/MS uses direct injection with a divert valve, preserving the analyte.
Sample Prep Time < 15 minutes> 45 minutesLC-MS/MS requires simple crash-precipitation; GC-MS requires rigorous pH-controlled LLE to protect the GC column.
Method Robustness HighModerateGC liners require frequent replacement due to thermal degradation of the alkyl chloride moiety.

Conclusion & Recommendations

For the ultra-trace detection of 2-(2-chloroethyl)-5-ethylpyridine, LC-MS/MS is the definitive analytical choice .

While GC-MS is theoretically applicable due to the molecule's volatility, the practical realities of analyzing an alkyl chloride within an API matrix make it suboptimal. The thermal lability of the chloroethyl group leads to degradation in the GC inlet, and the mandatory liquid-liquid extraction introduces variability. Conversely, the basic nature of the pyridine ring makes 2-CEEP perfectly tailored for ESI+ ionization. By coupling simple crash-precipitation with post-column divert valve logic, LC-MS/MS provides a highly robust, self-validating, and sensitive workflow that easily satisfies ICH M7 regulatory thresholds.

Sources

Validation

Evaluating Green Chemistry Alternatives to 2-(2-Chloroethyl)-5-ethylpyridine Synthesis: A Comparative Guide

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) process optimization, I frequently evaluate synthetic bottlenecks where traditional chemistry clashes with modern sustainability ma...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in active pharmaceutical ingredient (API) process optimization, I frequently evaluate synthetic bottlenecks where traditional chemistry clashes with modern sustainability mandates. 2-(2-Chloroethyl)-5-ethylpyridine is a high-value synthetic intermediate, most prominently utilized in the commercial synthesis of the anti-diabetic drug Pioglitazone .

Historically, the chlorination of its precursor, 5-ethyl-2-pyridineethanol, has relied on harsh, atom-inefficient reagents. To align with green chemistry principles, we must transition to protocols that minimize toxic byproducts and solvent waste without sacrificing yield. This guide objectively compares the traditional baseline against two field-proven green alternatives, detailing the mechanistic causality and self-validating protocols required for successful implementation.

Mechanistic Causality & Route Selection

The core chemical transformation is the conversion of a primary aliphatic alcohol to an alkyl chloride. The basicity of the pyridine ring in 5-ethyl-2-pyridineethanol presents a unique challenge, as acidic byproducts can protonate the nitrogen, altering solubility and reaction kinetics.

  • The Traditional Baseline ( SOCl2​ / DCM): Classical chlorination uses thionyl chloride ( SOCl2​ ) in dichloromethane. This proceeds via a chlorosulfite intermediate. However, it generates stoichiometric amounts of toxic SO2​ and HCl gas. The HCl protonates the pyridine ring, often causing the intermediate to precipitate, which necessitates harsh reflux conditions and leads to complex impurity profiles.

  • Alternative A: Triphosgene-Triethylamine Activation: Triphosgene is a crystalline solid that safely replaces phosgene gas. When combined with triethylamine ( Et3​N ), it forms a highly reactive chloroformate intermediate. The Et3​N acts as an acid scavenger, preventing the protonation of the pyridine ring and maintaining a homogeneous, mild reaction environment that drives a clean SN​2 displacement.

  • Alternative B: Bio-derived "Green Lucas Reagent": This represents a breakthrough in circular chemistry. Zinc chloride ( ZnCl2​ ) is phytomined from heavy-metal-contaminated soils using hyperaccumulating plants (e.g., Thlaspi caerulescens). When dissolved in aqueous HCl , this bio-derived Lewis acid coordinates with the alcohol's oxygen, lowering the activation energy for chloride substitution. The aqueous medium eliminates the need for volatile organic solvents.

G Start 5-ethyl-2-pyridineethanol (Starting Material) Trad Traditional Route SOCl2 / DCM Start->Trad Hazardous Green1 Alternative A Triphosgene / Et3N Start->Green1 Chemoselective Green2 Alternative B Green Lucas Reagent Start->Green2 Renewable Product 2-(2-chloroethyl)-5-ethylpyridine (Target API Intermediate) Trad->Product Toxic Waste Green1->Product High Yield Green2->Product Aqueous Waste

Comparative synthetic pathways for 5-ethyl-2-pyridineethanol chlorination.

Quantitative Performance Comparison

When scaling up API intermediates, the E-factor (mass of waste per mass of product) and safety profile are just as critical as the isolated yield. The table below synthesizes the experimental data across the three methodologies.

MetricTraditional ( SOCl2​ )Alternative A (Triphosgene)Alternative B (Green Lucas)
Reagents SOCl2​ , DichloromethaneTriphosgene, Et3​N , THFBio- ZnCl2​ , Aqueous HCl
Reaction Temp Reflux (40°C)0°C warming to 25°C60°C - 80°C
Typical Yield 70 - 75%> 90% 80 - 85%
Chemoselectivity Low (Pyridine protonation)High (Neutral conditions)Moderate
E-Factor (Est.) > 20 (High solvent waste)~ 10 - 15< 5 (Aqueous, recyclable)
Safety Profile Poor (Toxic SO2​ / HCl gas)Moderate (Solid reagent)Excellent (Renewable catalyst)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. I have integrated specific physicochemical checkpoints so that researchers can confirm causality and reaction progress in real-time.

Protocol A: Triphosgene-Triethylamine Activation

Causality Rationale: Triethylamine serves a dual purpose. It catalyzes the decomposition of triphosgene into the active chloroformylating species and acts as an acid scavenger. By neutralizing the generated HCl , Et3​N prevents the pyridine ring of the substrate from forming a hydrochloride salt, ensuring the reaction remains homogeneous and fast.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve 5-ethyl-2-pyridineethanol (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Base Addition: Add triethylamine (2.5 equiv). Causality Check: The solution must remain clear; any immediate precipitation indicates moisture contamination leading to amine-hydrochloride salts.

  • Activation: Cool the mixture to 0°C. Slowly add triphosgene (0.5 equiv) dissolved in THF dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc). Because the starting material contains a basic pyridine nitrogen, it will streak on standard silica. Add 1% Et3​N to your TLC eluent to ensure sharp bands. Complete disappearance of the alcohol confirms successful chloroformate formation and subsequent decarboxylative chlorination.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the pure alkyl chloride.

Mechanism A Primary Alcohol C Chloroformate Intermediate A->C B Triphosgene + Et3N B->C Activation D SN2 Chloride Substitution C->D -CO2 E Alkyl Chloride Product D->E Inversion

Mechanistic pathway of primary alcohol chlorination via triphosgene activation.

Protocol B: Bio-derived Green Lucas Chlorination

Causality Rationale: Primary alcohols are notoriously unreactive in standard Lucas reagent. However, the high concentration of phytomined ZnCl2​ forces coordination with the hydroxyl oxygen, creating an excellent leaving group. Furthermore, the aqueous acidic medium protonates the pyridine ring, solubilizing the starting material in the aqueous phase. Once chlorinated, the loss of the hydroxyl group drastically reduces its aqueous solubility, driving phase separation and protecting the product from over-reaction.

Step-by-Step Methodology:

  • Catalyst Preparation: Dissolve anhydrous "Green Catalytic Solid" (phytomined ZnCl2​ from T. caerulescens) in concentrated 10M HCl (approx. 1.6 g of solid per gram of HCl ).

  • Reaction: Add 5-ethyl-2-pyridineethanol (1.0 equiv) to the Green Lucas reagent. Heat the mixture to 70°C under vigorous stirring for 6-8 hours.

  • Self-Validation Checkpoint (Phase Separation): The reaction is self-indicating. As the hydrophilic alcohol converts to the hydrophobic alkyl chloride, the reaction mixture will transition from a homogeneous solution to a biphasic system. Volumetric measurement of the newly formed upper organic layer provides an immediate, in-process yield estimation.

  • Recovery: Cool to room temperature. Decant the upper organic layer. The lower aqueous catalytic phase can be recycled for up to three subsequent runs with minimal loss of activity. Neutralize the organic layer with dilute NaOH and purify via vacuum distillation.

Conclusion

For the synthesis of 2-(2-chloroethyl)-5-ethylpyridine, clinging to traditional SOCl2​ /DCM methods is no longer scientifically or environmentally justifiable. Alternative A (Triphosgene/ Et3​N ) provides the most immediate, scalable solution for pharmaceutical laboratories, offering exceptional chemoselectivity and yields exceeding 90%. Conversely, Alternative B (Green Lucas) represents the vanguard of sustainable manufacturing, proving that contaminated biomass can be repurposed into high-performance, recyclable catalysts for API intermediate synthesis.

References

  • An Improved Process for Pioglitazone and Its Pharmaceutically Acceptable Salt Organic Process Research & Development (ACS Publications) URL:[Link]

  • Chlorination of Aliphatic Primary Alcohols via Triphosgene–Triethylamine Activation Organic Letters (ACS Publications) URL:[Link]

  • Zinc hyperaccumulating plants as renewable resources for the chlorination process of alcohols International Journal of Phytoremediation (Taylor & Francis) URL:[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(2-Chloroethyl)-5-ethylpyridine

Handling 2-(2-Chloroethyl)-5-ethylpyridine (CAS: 69603-36-7) demands a rigorous, mechanistically grounded approach to laboratory safety. Widely utilized as a critical intermediate in the synthesis of active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 2-(2-Chloroethyl)-5-ethylpyridine (CAS: 69603-36-7) demands a rigorous, mechanistically grounded approach to laboratory safety. Widely utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as the thiazolidinedione Pioglitazone[1], this pyridine derivative presents significant occupational hazards.

As drug development professionals, our safety protocols cannot be mere checklists; they must be self-validating systems built on a deep understanding of chemical causality. This guide provides the authoritative operational and disposal architecture required to handle this compound safely.

Physicochemical Hazard Profile & Causality

The hazards of 2-(2-Chloroethyl)-5-ethylpyridine stem directly from its molecular architecture. The pyridine ring acts as a potent organic solvent capable of rapidly permeating standard elastomeric barriers. Concurrently, the 2-chloroethyl moiety functions as a highly reactive alkylating agent[2].

Under physiological conditions, the nitrogen atom of the pyridine or ambient nucleophiles can facilitate the formation of a highly electrophilic aziridinium intermediate. This electrophile indiscriminately alkylates nucleophilic sites on dermal and mucosal proteins, leading to severe chemical burns, rapid lipid barrier disruption, and systemic toxicity[3].

Table 1: Quantitative Hazard Summary

Property / HazardValue / ClassificationMechanistic Implication
CAS Number 69603-36-7Unique identifier for safety tracking and SDS alignment[4].
Molecular Weight 169.65 g/mol Low molecular weight contributes to vapor pressure; high inhalation risk[4].
GHS Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Direct cellular toxicity, rapid lipid barrier disruption, and respiratory irritation[5].
Chemical Reactivity Corrosive / Alkylating AgentIrreversible macromolecular binding causing deep tissue necrosis[3].

Strategic PPE Architecture: The "Why" Behind the "What"

To counteract these specific mechanistic threats, standard laboratory personal protective equipment (PPE) is insufficient. The following architectural approach to PPE is mandatory:

  • Hand Protection (Barrier Integrity): Standard nitrile or latex gloves are strictly prohibited for primary handling. The non-polar nature of the pyridine ring intercalates into the nitrile polymer matrix, causing rapid swelling and breakthrough. Mandatory: Use heavy-duty Butyl rubber or Viton gloves. These high-density, cross-linked elastomers resist solvation by heterocyclic amines. For high-dexterity tasks, a double-gloving system (inner nitrile for baseline protection, outer Butyl for chemical resistance) is required.

  • Respiratory Protection (Vapor Mitigation): Due to the compound's volatility and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) classification[5], all active handling must occur within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood maintaining a minimum face velocity of 100 fpm. If engineering controls are compromised, a full-face respirator equipped with Organic Vapor (OV) cartridges (e.g., NIOSH-approved) is required[3].

  • Ocular and Dermal Protection: The compound causes severe eye damage and skin sensitization[6]. Indirect-vented chemical splash goggles paired with an ANSI-rated face shield provide a necessary dual-layer defense against micro-droplet projection. A chemically resistant, fluid-impermeable Tyvek suit or a high-density polyethylene (HDPE) coated lab coat must be worn over standard laboratory attire[7].

Exposure_Pathways Chem 2-(2-Chloroethyl)-5-ethylpyridine Vapor Vapor Phase (Inhalation Hazard) Chem->Vapor Volatilization Liquid Liquid Phase (Dermal/Ocular Hazard) Chem->Liquid Direct Contact Resp Respiratory Irritation & Systemic Toxicity Vapor->Resp Unprotected Exposure Ctrl1 Fume Hood + OV Cartridge Vapor->Ctrl1 Mitigation Skin Lipid Solvation & Chemical Burns Liquid->Skin Unprotected Exposure Ctrl2 Butyl/Viton Gloves + Face Shield Liquid->Ctrl2 Mitigation

Caption: Exposure pathways and targeted mitigation strategies for chloroethyl pyridines.

Operational Workflow: Step-by-Step Methodologies

A self-validating protocol ensures that every action is verified before proceeding to the next step, eliminating single points of failure.

Protocol 1: Active Chemical Handling SOP
  • Pre-Task Verification: Verify fume hood calibration (flow rate >100 fpm). Inspect Butyl rubber gloves for micro-tears using the inflation method.

  • Gowning Sequence: Don inner nitrile gloves, followed by the fluid-impermeable lab coat. Don indirect-vented goggles and face shield. Finally, don the outer Butyl rubber gloves, ensuring the cuffs extend over the lab coat sleeves.

  • Material Transfer: Transfer the sealed 2-(2-Chloroethyl)-5-ethylpyridine container into the fume hood. Open the container only when fully inside the established safe working zone (at least 6 inches behind the sash).

  • Execution: Utilize non-sparking, chemically inert spatulas or positive-displacement pipettes for material transfer[7]. Avoid rapid movements that generate aerosols.

  • Doffing Sequence: Wipe down the exterior of the sealed chemical container with a compatible solvent (e.g., 10% bleach solution or soapy water) before removing it from the hood. Remove outer gloves inside the hood and dispose of them as hazardous solid waste. Remove face protection, then the lab coat, and finally the inner gloves.

PPE_Workflow A Pre-Task Risk Assessment B Engineering Controls (Fume Hood Verification) A->B Pass C Select Primary PPE (Butyl Rubber Gloves, Goggles) B->C Flow > 100 fpm D Active Chemical Handling C->D PPE Donned E Decontamination & Doffing Protocol D->E Task Complete F Halogenated Waste Segregation E->F Waste Generated

Caption: Self-validating operational workflow for handling and disposal.

Protocol 2: Spill Response and Disposal Plan

In the event of a spill, the primary objective is preventing vapor accumulation and dermal contact.

  • Immediate Isolation: Evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, evacuate the laboratory and allow the HVAC system to clear ambient vapors for at least 15 minutes[7].

  • PPE Escalation: Responders must don a full-face respirator with OV cartridges, heavy-duty Butyl gloves, and a chemical-resistant suit before re-entering the area[3].

  • Containment and Neutralization: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust, as the chemical may react.

  • Collection and Segregation: Carefully sweep the absorbed mixture using non-sparking tools. Transfer the material into a rigid, sealable, high-density polyethylene (HDPE) waste container.

  • Decontamination: Wash the spill surface with a strong detergent and water, as the compound is moderately lipophilic. Collect all wash water as hazardous waste.

  • Waste Disposal: Label the container explicitly as "Halogenated Organic Waste - Toxic/Corrosive." Do not mix with non-halogenated solvents or acidic waste streams to prevent exothermic reactions. Dispose of via a certified hazardous waste contractor in accordance with local environmental regulations[7].

References

  • Pharmaffiliates - Miscellaneous-impurities: 2-(2-Chloroethyl)-5-ethylpyridine (CAS: 69603-36-7). Available at: 4

  • NextSDS - 2-chloro-5-(2-chloroethyl)pyridine — Chemical Substance Information & Hazard Classifications. Available at: 5

  • Clearsynth - 98814-60-9 Categorised Product List: Pioglitazone Intermediate. Available at: 1

  • PubChem (NIH) - 2-(2-Chloroethyl)pyridine | CID 199468 - Safety and Hazards. Available at: 2

  • Fisher Scientific - SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)pyridine. Available at:3

  • ChemicalBook - 2-(2-Chloroethyl)pyridine - Safety Data Sheet. Available at: 7

  • Santa Cruz Biotechnology - 2-Chloro-5-(chloromethyl)pyridine Material Safety Data Sheet. Available at: 6

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloroethyl)-5-ethylpyridine
Reactant of Route 2
2-(2-Chloroethyl)-5-ethylpyridine
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